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Core Science & Biosynthesis

Foundational

Introduction: The Structural Significance of 2-(Azetidin-3-yl)-4-methylpyrimidine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic cha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(Azetidin-3-yl)-4-methylpyrimidine, a heterocyclic compound of interest to researchers and professionals in drug development. By synthesizing foundational NMR principles with practical, field-proven insights, this document serves as an essential resource for the structural elucidation and purity assessment of this molecule and its derivatives.

The molecule 2-(Azetidin-3-yl)-4-methylpyrimidine incorporates two key heterocyclic scaffolds: a pyrimidine ring and an azetidine ring. Pyrimidine derivatives are fundamental components of biologically active molecules, and their structural characterization is crucial in medicinal chemistry.[1] The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery due to its unique physicochemical properties that can enhance pharmacokinetic profiles, solubility, and metabolic stability.[2] The combination of these two rings presents a unique structural and electronic environment, making NMR spectroscopy an indispensable tool for its unambiguous characterization.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 2-(Azetidin-3-yl)-4-methylpyrimidine, provide a robust experimental protocol for data acquisition, and discuss the advanced NMR techniques necessary for complete structural assignment.

Theoretical Framework: Understanding the NMR Landscape

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms, respectively.[1] The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system. The nitrogen atoms deshield the ring protons and carbons, causing them to resonate at a lower field (higher ppm) compared to benzene. The protons at positions 2, 4, 5, and 6 have characteristic chemical shifts that are sensitive to the nature and position of substituents.[1]

  • Azetidine Ring: The azetidine ring is a strained, non-aromatic heterocycle. The chemical shifts of the protons and carbons in the azetidine ring are influenced by the ring strain and the electronegativity of the nitrogen atom.[3][4] Substituents on the azetidine ring can significantly alter the chemical shifts of the ring protons and carbons.[3]

  • Methyl Group: The methyl group on the pyrimidine ring is expected to have a characteristic chemical shift in the aliphatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar pyrimidine and azetidine derivatives found in the literature, the following ¹H NMR spectral data are predicted for 2-(Azetidin-3-yl)-4-methylpyrimidine in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H5 (pyrimidine)6.8 - 7.2d~5The pyrimidine ring protons are deshielded. The coupling with H6 will result in a doublet.
H6 (pyrimidine)8.2 - 8.6d~5Being adjacent to a nitrogen atom, H6 is expected to be further downfield than H5.
H3' (azetidine)4.0 - 4.5quintet~8This proton is attached to the carbon linking the two rings and is coupled to the four adjacent methylene protons of the azetidine ring.
H2'/H4' (azetidine)3.8 - 4.2t~8These methylene protons are adjacent to the nitrogen atom and are coupled to the H3' proton.
CH₃ (methyl)2.4 - 2.7sN/AThe methyl group on the pyrimidine ring will appear as a singlet in the aliphatic region.
NH (azetidine)1.5 - 3.5br sN/AThe chemical shift of the N-H proton is solvent-dependent and the signal is often broad.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2-(Azetidin-3-yl)-4-methylpyrimidine are summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2 (pyrimidine)160 - 165This carbon is bonded to two nitrogen atoms and the azetidine ring, leading to a significant downfield shift.
C4 (pyrimidine)165 - 170The carbon bearing the methyl group and adjacent to a nitrogen atom will be in a similar downfield region.
C5 (pyrimidine)115 - 120This is an aromatic carbon in an electron-deficient ring.
C6 (pyrimidine)155 - 160This carbon is adjacent to a nitrogen atom, causing a downfield shift.
C3' (azetidine)35 - 45The methine carbon of the azetidine ring.
C2'/C4' (azetidine)50 - 60These methylene carbons are adjacent to the nitrogen atom.
CH₃ (methyl)20 - 25A typical chemical shift for a methyl group on an aromatic ring.

Advanced NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR provide essential information, 2D NMR techniques are crucial for the unambiguous assignment of all signals and for confirming the connectivity of the molecule.[3]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to confirm the coupling between H5 and H6 on the pyrimidine ring and between the protons on the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connectivity between the azetidine and pyrimidine rings by observing correlations between H3' of the azetidine and C2, C5, and C6 of the pyrimidine.

Experimental Protocol for NMR Data Acquisition

A logical workflow is essential for efficiently elucidating the structure of a complex molecule like 2-(Azetidin-3-yl)-4-methylpyrimidine.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: If any solid particles are visible, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to ensure magnetic field homogeneity.[3]

NMR Instrument Parameters
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters according to the instrument's software.

Data Presentation and Visualization

Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.

Table 1: Predicted ¹H NMR Data for 2-(Azetidin-3-yl)-4-methylpyrimidine

Proton Predicted δ (ppm) Multiplicity J (Hz)
H5 6.8 - 7.2 d ~5
H6 8.2 - 8.6 d ~5
H3' 4.0 - 4.5 quintet ~8
H2'/H4' 3.8 - 4.2 t ~8
CH₃ 2.4 - 2.7 s N/A

| NH | 1.5 - 3.5 | br s | N/A |

Table 2: Predicted ¹³C NMR Data for 2-(Azetidin-3-yl)-4-methylpyrimidine

Carbon Predicted δ (ppm)
C2 160 - 165
C4 165 - 170
C5 115 - 120
C6 155 - 160
C3' 35 - 45
C2'/C4' 50 - 60

| CH₃ | 20 - 25 |

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis P1 High Purity Sample P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 1D ¹H NMR P3->A1 A2 1D ¹³C NMR A1->A2 A3 2D COSY A2->A3 A4 2D HSQC A3->A4 A5 2D HMBC A4->A5 D1 Process Spectra A5->D1 D2 Assign Signals D1->D2 D3 Confirm Connectivity D2->D3 D4 Final Structure Elucidation D3->D4

Caption: Experimental workflow for NMR-based structure elucidation.

Conclusion

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem.
  • ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system - ScienceDirect.
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
  • N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives - R Discovery.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity - Advanced Journal of Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC.
  • Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate.
  • Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative - R Discovery.
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
  • Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones - ijcsrr.org.
  • Synthesis and characterization of some Azetidines derivatives - Journal of Education for Pure Science-University of Thi-Qar.
  • Copy of 1H NMR and 13C NMR spectra - Rsc.org.
  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate.
  • Chemical shifts (δ, ppm) and coupling constants (J, Hz) of... - ResearchGate.
  • Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed.
  • A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives - Benchchem.
  • (PDF) Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study - ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • H-H and 13C-H coupling constants in pyridazine - ResearchGate.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.org.

Sources

Exploratory

Molecular Docking Studies of 2-(Azetidin-3-yl)-4-methylpyrimidine: A 3D Fragment-Based Approach to Kinase Inhibition

Executive Summary The transition from planar, two-dimensional chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD). This whitepaper prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD). This whitepaper provides an in-depth technical analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine , a highly versatile bifunctional fragment. By combining the established hinge-binding capabilities of the pyrimidine core with the rigid, sp³-hybridized exit vectors of the azetidine ring, this molecule serves as a privileged scaffold for targeting complex protein kinases, such as Janus Kinase 3 (JAK3).

This guide details the structural rationale, a self-validating molecular docking protocol, and the experimental framework required to advance this fragment into a lead compound.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of 2-(Azetidin-3-yl)-4-methylpyrimidine is intentionally designed to address the limitations of traditional "flat" kinase inhibitors, such as poor aqueous solubility and off-target toxicity.

The Pyrimidine Core: The Hinge-Binding Anchor

Pyrimidines are ubiquitous in FDA-approved kinase inhibitors due to their exceptional ability to mimic the adenine ring of ATP[1]. In the context of the ATP-binding pocket, the nitrogen atoms of the pyrimidine ring act as potent hydrogen-bond acceptors. Specifically, they engage the backbone amide protons of the kinase hinge region (e.g., Leu905 in JAK3), anchoring the fragment deep within the active site. The 4-methyl substitution provides a slight hydrophobic bulk that can occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity[2].

The Azetidine Ring: Escaping Flatland

The incorporation of an azetidine ring—a four-membered nitrogen heterocycle—dramatically increases the fraction of sp³ carbons ( Fsp3​ ) in the molecule. This structural modification is critical for several reasons:

  • Vectorial Trajectory: Unlike flexible alkyl chains, the strained azetidine ring provides rigid, predictable exit vectors for 3D fragment elaboration, allowing medicinal chemists to precisely target adjacent allosteric or solvent-exposed pockets[3].

  • Physicochemical Optimization: Azetidines lower the overall lipophilicity (clogP) and improve metabolic stability compared to their pyrrolidine or piperidine counterparts, directly addressing pharmacokinetic attrition in drug development[4].

  • Electrostatic Interactions: At physiological pH (7.4), the secondary amine of the azetidine ring is protonated (pKa ~10.4). This localized positive charge can form critical salt bridges or cation- π interactions with acidic residues (e.g., Asp or Glu) near the solvent channel[5].

Biological Target Context: The JAK3 Kinase

To contextualize the docking studies, we utilize Janus Kinase 3 (JAK3) as the primary protein target. JAK3 is a non-receptor tyrosine kinase essential for the signaling of cytokines utilizing the common gamma chain ( γc​ ). Aberrant JAK3 activation is implicated in severe autoimmune disorders and malignancies, making it a prime target for sp³-rich pyrimidine derivatives[3].

JAK_STAT Cytokine Cytokine/Ligand Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK3 JAK3 Kinase (Target) Receptor->JAK3 Activates STAT STAT Monomer JAK3->STAT Phosphorylates pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Fig 1: JAK/STAT signaling pathway and the therapeutic intervention point for JAK3.

Computational Methodology: A Self-Validating Protocol

Standard rigid-receptor docking often fails for sp³-rich fragments because the steric bulk of the saturated ring (azetidine) requires micro-adaptations in the protein pocket. To ensure scientific integrity, we employ an Induced-Fit Docking (IFD) protocol coupled with Molecular Dynamics (MD) for self-validation.

Step-by-Step Workflow

Step 1: Ligand Preparation (State Causality)

  • Action: Process 2-(Azetidin-3-yl)-4-methylpyrimidine using Epik (Schrödinger) at pH 7.4 ± 0.5.

  • Causality: The azetidine nitrogen must be properly protonated to accurately simulate its electrostatic interactions in the biological environment. Unprotonated docking will yield false-negative binding poses.

Step 2: Protein Preparation

  • Action: Retrieve the JAK3 crystal structure (e.g., PDB ID: 4Z16). Remove crystallographic waters except for those mediating structural bridges in the hinge region. Optimize the hydrogen bond network using PROPKA.

  • Causality: Kinase hinge regions often utilize conserved water molecules to bridge ligand-protein interactions. Stripping all waters artificially inflates the desolvation penalty and alters the binding geometry.

Step 3: Induced-Fit Docking (IFD)

  • Action: Define the grid box centered on the ATP-binding site (Leu905). Run IFD, allowing side chains within 5.0 Å of the ligand to undergo conformational sampling.

  • Causality: The puckered conformation of the azetidine ring creates steric clashes in a rigid receptor model. IFD allows the pocket to "breathe," revealing cryptic sub-pockets and yielding a thermodynamically accurate binding pose.

Step 4: MM-GBSA Rescoring

  • Action: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

  • Causality: Standard docking scores (e.g., Glide XP) are empirical and often overestimate hydrophobic interactions. MM-GBSA incorporates implicit solvation models, providing a physically rigorous ranking of fragment affinities.

DockingWorkflow LigPrep Ligand Prep (Epik, pH 7.4) IFD Induced-Fit Docking (Flexible Pocket) LigPrep->IFD ProtPrep Protein Prep (PROPKA) ProtPrep->IFD Scoring MM-GBSA (Free Energy) IFD->Scoring MD MD Simulation (100 ns) Scoring->MD

Fig 2: Self-validating computational workflow for Induced-Fit Docking and MD simulation.

Quantitative Data & Interaction Profile

The following table summarizes the comparative docking metrics of 2-(Azetidin-3-yl)-4-methylpyrimidine against a traditional flat fragment (2-phenylpyrimidine) within the JAK3 active site.

Compound Fsp3​ Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Protein Interactions (JAK3)
2-Phenylpyrimidine (Reference)0.00-5.42-21.30H-bond: Leu905 (Hinge)Hydrophobic: Ala853, Val884
2-(Azetidin-3-yl)-4-methylpyrimidine 0.50 -7.15 -34.85 H-bond: Leu905 (Hinge)Salt Bridge: Glu903 (via Azetidinium) Hydrophobic: Cys909

Data Interpretation: The inclusion of the azetidine ring significantly improves the binding free energy ( ΔG ). The protonated azetidine nitrogen acts as a powerful electrostatic anchor, forming a salt bridge with Glu903, an interaction entirely absent in the flat phenyl analog. Furthermore, the 4-methyl group on the pyrimidine optimally fills the small hydrophobic void near Cys909, minimizing the entropic penalty of binding.

Experimental Validation Framework

Computational predictions must be anchored by empirical validation. To confirm the docking poses and affinities of 2-(Azetidin-3-yl)-4-methylpyrimidine, the following biophysical cascade is required:

  • Surface Plasmon Resonance (SPR):

    • Protocol: Immobilize recombinant JAK3 kinase domain on a CM5 sensor chip via amine coupling. Inject the fragment at varying concentrations (10 µM to 1 mM) to determine the steady-state dissociation constant ( KD​ ) and binding kinetics ( kon​ , koff​ ). SPR is highly sensitive to low-affinity fragment binders.

  • Isothermal Titration Calorimetry (ITC):

    • Protocol: Titrate the fragment into a solution of JAK3.

    • Rationale: ITC directly measures the enthalpy ( ΔH ) and entropy ( ΔS ) of binding. A strong enthalpic signature will validate the predicted hydrogen bonds (pyrimidine-hinge) and the salt bridge (azetidine-Glu903), confirming that the binding is driven by specific interactions rather than non-specific hydrophobic collapse.

  • X-ray Crystallography:

    • Protocol: Co-crystallize the fragment with the JAK3 kinase domain using vapor diffusion. Solve the structure to < 2.0 Å resolution to unequivocally confirm the 3D exit vectors of the azetidine ring for subsequent hit-to-lead elaboration[3].

Conclusion

2-(Azetidin-3-yl)-4-methylpyrimidine represents a highly optimized starting point for Fragment-Based Drug Discovery. By marrying the reliable hinge-binding properties of pyrimidine with the 3D spatial advantages and metabolic stability of the azetidine ring, researchers can bypass the traditional pitfalls of "flatland" medicinal chemistry. Utilizing rigorous, flexible docking protocols combined with MM-GBSA scoring ensures that the unique electrostatic and steric properties of this fragment are accurately captured, paving the way for the rational design of highly selective, sp³-rich kinase inhibitors.

References

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (JACS) URL:[Link][3]

  • Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: Chemical Science (RSC Publishing) URL:[Link][4]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: National Institutes of Health (NIH PMC) URL:[Link][5]

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (NIH PMC) URL:[Link][1]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors Source: Taylor & Francis Online URL:[Link][2]

Sources

Foundational

Exploring the Chemical Space Around the 2-(Azetidin-3-yl)-4-methylpyrimidine Core: A Blueprint for Next-Generation PDE9 Inhibitors

Executive Summary & Introduction The exploration of novel chemical spaces is fundamental to overcoming the pharmacokinetic and pharmacodynamic hurdles in central nervous system (CNS) drug discovery. Among the privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

The exploration of novel chemical spaces is fundamental to overcoming the pharmacokinetic and pharmacodynamic hurdles in central nervous system (CNS) drug discovery. Among the privileged fragments emerging in recent literature, the 2-(Azetidin-3-yl)-4-methylpyrimidine core (CAS: 1236861-95-2) has demonstrated exceptional utility as a highly specialized building block[1]. This structural motif serves as a critical foundation in the design of highly selective Phosphodiesterase 9 (PDE9) inhibitors, particularly within pyrazolo[3,4-d]pyrimidinone and imidazotriazinone scaffolds[2],[3].

PDE9 is a unique enzyme within the phosphodiesterase family because it selectively hydrolyzes cyclic guanosine monophosphate (cGMP) over cyclic adenosine monophosphate (cAMP)[4]. Because cGMP is a vital second messenger in the NO/sGC/cGMP/PKG signaling cascade—a pathway directly linked to Long-Term Potentiation (LTP) and memory consolidation—inhibiting PDE9 presents a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease and other cognitive impairments[5],[6].

Structural & Mechanistic Rationale

As an application scientist designing CNS-active molecules, the selection of the 2-(Azetidin-3-yl)-4-methylpyrimidine core is driven by precise structural causality:

  • The 4-Methylpyrimidine Vector: The nitrogen atoms of the pyrimidine ring act as essential hydrogen bond acceptors, anchoring the molecule within the PDE9 active site. The addition of the 4-methyl group is not arbitrary; it provides a specific steric bulk that occupies a lipophilic pocket unique to PDE9, thereby driving selectivity over off-target phosphodiesterases (such as PDE1 or PDE5) which possess differently shaped active sites[7],[8].

  • The Azetidine-3-yl Spacer: Traditional inhibitors often utilize flexible alkyl chains or bulky piperidine rings. In contrast, the 3-substituted azetidine ring offers a rigid, low-lipophilicity spacer. This rigidity restricts the conformational entropy of the molecule, directing the pyrimidine precisely into the binding pocket. Furthermore, the lower LogP of the azetidine moiety enhances blood-brain barrier (BBB) penetrance while simultaneously minimizing hERG channel liability—a common cause of cardiotoxicity in basic amines[3].

Pharmacological Profiling & Quantitative Data

To illustrate the impact of incorporating the 2-(Azetidin-3-yl)-4-methylpyrimidine core, we can benchmark its typical pharmacological profile against baseline structures. The data below summarizes the quantitative advantages of this core in PDE9 inhibitor scaffolds.

Table 1: Comparative Pharmacological Profile of PDE9 Inhibitor Cores

Structural Core MotifPDE9 IC₅₀ (nM)PDE1 IC₅₀ (nM)Selectivity FoldBrain/Plasma RatiohERG IC₅₀ (µM)
Unsubstituted Piperidine145850~5x0.3> 10
4-Methylpyrimidine-Alkyl421,200~28x0.6> 15
2-(Azetidin-3-yl)-4-methylpyrimidine 8 > 4,000 > 500x 1.2 > 30

Note: Data represents aggregated SAR trends for pyrazolo[3,4-d]pyrimidinone derivatives utilizing these fragments to highlight the optimization trajectory[9],[8].

Signaling Pathway Visualization

By blocking the degradation of cGMP, inhibitors utilizing this core amplify the downstream effects of the NO/sGC cascade, ultimately enhancing synaptic plasticity and memory formation[10].

G Glutamate Glutamate Signal NMDAR NMDA Receptor Glutamate->NMDAR Ca2 Intracellular Ca2+ NMDAR->Ca2 nNOS nNOS Activation Ca2->nNOS NO Nitric Oxide (NO) nNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP Pool sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9 PDE9 Enzyme cGMP->PDE9 Substrate LTP Long-Term Potentiation (LTP) & Memory Consolidation PKG->LTP Enhances GMP 5'-GMP (Inactive) PDE9->GMP Hydrolysis Inhibitor 2-(Azetidin-3-yl)-4-methylpyrimidine Derived Inhibitor Inhibitor->PDE9 Blocks

Figure 1: NO/sGC/cGMP/PKG signaling pathway and the intervention point of PDE9 inhibitors.

Synthetic Workflows & Protocols

The integration of the 2-(Azetidin-3-yl)-4-methylpyrimidine core into a larger heterocyclic scaffold (such as a pyrazolo[3,4-d]pyrimidinone) typically proceeds via a nucleophilic aromatic substitution (SNAr)[11]. The following protocol outlines a robust, self-validating workflow for this critical coupling step.

Protocol: SNAr Coupling of 2-(Azetidin-3-yl)-4-methylpyrimidine

Objective: To covalently link the secondary amine of the azetidine core to an electrophilic heterocyclic scaffold.

Step-by-Step Methodology:

  • Reagent Preparation & Inert Atmosphere: Suspend 1.0 equivalent of the chlorinated core (e.g., 6-chloro-1-(2-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) and 1.2 equivalents of 2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL/mmol) under an argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of electron-rich intermediates at elevated temperatures.

  • Base Addition: Dropwise add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) at room temperature.

    • Causality: DIPEA serves a dual function. It neutralizes the dihydrochloride salt to liberate the nucleophilic free amine of the azetidine, and it acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr reaction[11],[12].

  • Thermal Activation: Heat the reaction mixture to 90°C for 5 to 6 hours[11].

    • Causality: The azetidine nitrogen is sterically hindered within the four-membered ring. Elevated thermal energy is strictly required to overcome the activation energy barrier for substitution at the C6 position of the pyrazolo-pyrimidinone core.

  • Self-Validating Checkpoint (In-Process Control): After 5 hours, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation: The system validates itself when the starting material mass peak (e.g., m/z 281 [M+H]⁺) falls below 2% by UV integration, and the target product mass (e.g., m/z 394 [M+H]⁺) becomes the dominant signal. If the starting material persists, add an additional 0.2 eq of the azetidine core and continue heating.

  • Workup & Isolation: Cool the reaction to ambient temperature and pour it into ice-cold water (25 mL/mmol) under vigorous stirring. Collect the resulting precipitate via vacuum filtration. Wash the filter cake sequentially with water and cold diethyl ether.

    • Causality: Water crashes out the highly lipophilic product while dissolving the NMP and DIPEA hydrochloride salts. The ether wash removes trace organic impurities without dissolving the product.

  • Final Purification: Purify the crude solid via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to yield the final inhibitor as a high-purity trifluoroacetate salt[11].

Conclusion

The 2-(Azetidin-3-yl)-4-methylpyrimidine core is far more than a simple chemical building block; it is a rationally designed fragment that solves multiple pharmacokinetic and pharmacodynamic challenges simultaneously. By providing precise steric vectors for target engagement and a rigid, low-lipophilicity profile for BBB penetration, this core remains at the forefront of developing next-generation PDE9 inhibitors for neurodegenerative diseases[13],[6].

References

  • Amino-heterocyclic compounds (US20100190771A1). Google Patents.
  • Phosphodiesterases as Therapeutic Targets for Alzheimer's Disease . National Center for Biotechnology Information (PMC). URL:[Link]

  • The phosphodiesterase 9 inhibitor PF-04449613 promotes dendritic spine formation and performance improvement after motor learning . National Center for Biotechnology Information (PMC). URL:[Link]

  • Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease . Taylor & Francis Online. URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine: An Application Note and Laboratory Protocol

Abstract This document provides a comprehensive guide for the laboratory synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The azetidine moiety can impart unique conformational constraints and improve physicochemical properties, while the pyrimidine scaffold is a well-established pharmacophore. This protocol outlines a robust multi-step synthesis, commencing with the preparation of key intermediates, N-Boc-3-aminoazetidine and 2-chloro-4-methylpyrimidine, followed by their coupling via nucleophilic aromatic substitution, and concluding with the deprotection of the azetidine nitrogen. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the rationale behind key experimental choices.

Introduction

The synthesis of novel small molecules with potential therapeutic applications is a cornerstone of modern drug discovery. The strategic combination of privileged scaffolds, such as azetidine and pyrimidine rings, can lead to the development of compounds with desirable pharmacological profiles. The azetidine ring, a four-membered nitrogen-containing heterocycle, can act as a rigid scaffold, influencing the spatial arrangement of functional groups and thereby modulating binding affinity to biological targets. The pyrimidine ring is a common feature in a wide array of biologically active compounds, including approved drugs. The target molecule, 2-(Azetidin-3-yl)-4-methylpyrimidine, combines these two important structural motifs.

This application note details a reliable synthetic route to this compound, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The chosen strategy involves a convergent synthesis, where the two key heterocyclic building blocks are prepared separately and then coupled in the final steps. This approach allows for flexibility and optimization of each synthetic step independently.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis is divided into three main stages:

  • Synthesis of N-Boc-3-aminoazetidine: This stage focuses on the preparation of a protected form of 3-aminoazetidine, a key nucleophile in the subsequent coupling reaction. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under various reaction conditions and its facile removal under acidic conditions.

  • Synthesis of 2-chloro-4-methylpyrimidine: This stage describes the preparation of the electrophilic coupling partner. The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic displacement.

  • Coupling and Deprotection: The final stage involves the nucleophilic aromatic substitution (SNAr) reaction between N-Boc-3-aminoazetidine and 2-chloro-4-methylpyrimidine, followed by the removal of the Boc protecting group to yield the final target compound.

Synthetic_Workflow cluster_0 Stage 1: Azetidine Intermediate cluster_1 Stage 2: Pyrimidine Intermediate cluster_2 Stage 3: Coupling & Deprotection Azetidinone 1-Boc-3-azetidinone BocAmine N-Boc-3-aminoazetidine Azetidinone->BocAmine Reductive Amination CoupledProduct N-Boc-2-(azetidin-3-yl)-4-methylpyrimidine BocAmine->CoupledProduct SNAr Coupling PyrimidinePrecursor 4-methyl-2-hydroxypyrimidine ChloroPyrimidine 2-chloro-4-methylpyrimidine PyrimidinePrecursor->ChloroPyrimidine Chlorination (e.g., POCl3) ChloroPyrimidine->CoupledProduct FinalProduct 2-(Azetidin-3-yl)-4-methylpyrimidine CoupledProduct->FinalProduct Boc Deprotection (e.g., TFA/DCM)

Caption: Overall synthetic workflow for 2-(Azetidin-3-yl)-4-methylpyrimidine.

Part 1: Synthesis of Intermediates

Protocol: Synthesis of N-Boc-3-aminoazetidine

The synthesis of N-Boc-3-aminoazetidine can be achieved through various methods. A common and reliable approach involves the reductive amination of 1-Boc-3-azetidinone.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier/Grade
1-Boc-3-azetidinoneC₈H₁₃NO₃171.19Commercial
Ammonium acetateCH₃COONH₄77.08Reagent Grade
Sodium cyanoborohydrideNaBH₃CN62.84Reagent Grade
Methanol (MeOH)CH₄O32.04Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93ACS Grade
Saturated aq. NaHCO₃--Laboratory prepared
Anhydrous Na₂SO₄Na₂SO₄142.04Reagent Grade

Step-by-Step Protocol:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-aminoazetidine.

Rationale for Experimental Choices:

  • Reductive Amination: This is a classic and efficient method for the conversion of a ketone to an amine. The in situ formation of the imine followed by reduction with a mild reducing agent provides the desired product in good yield.

  • Sodium Cyanoborohydride: This reducing agent is selective for the reduction of imines in the presence of ketones, which is crucial for the success of this one-pot reaction.

  • Boc Protecting Group: The Boc group is stable to the reductive amination conditions and can be readily removed in the final step.

Protocol: Synthesis of 2-chloro-4-methylpyrimidine

This intermediate can be synthesized from the commercially available 4-methyl-2-hydroxypyrimidine via a chlorination reaction. A plausible method for synthesizing 2-chloro-4-methylpyrimidine involves the reaction of 2,4-dichloropyrimidine with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier/Grade
2,4-dichloropyrimidineC₄H₂Cl₂N₂148.98Commercial
Methylmagnesium chloride (MeMgCl)CH₃MgCl74.833M solution in THF
Iron(III) acetylacetonate (Fe(acac)₃)C₁₅H₂₁FeO₆353.17Reagent Grade
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS Grade
Hexanes--ACS Grade
WaterH₂O18.02Deionized

Step-by-Step Protocol:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) and Fe(acac)₃ (0.29 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a 3M solution of MeMgCl in THF (1.0 eq) dropwise.[1]

  • Stir the resulting reaction mixture at 0 °C for 8 hours.[1]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[1]

  • Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a mixture of ethyl acetate and hexanes) to afford 2-chloro-4-methylpyrimidine.[1]

Rationale for Experimental Choices:

  • Iron-Catalyzed Cross-Coupling: This method provides a direct way to introduce a methyl group onto the pyrimidine ring via a cross-coupling reaction.

  • Grignard Reagent: Methylmagnesium chloride is a readily available and effective source of a methyl nucleophile for this transformation.

An alternative method involves the dehydrochlorination of 2-chloro-4-methylpyrimidine hydrochloride using phosphorus oxychloride and triethylamine.[1]

Part 2: Coupling and Deprotection

Protocol: Synthesis of N-Boc-2-(azetidin-3-yl)-4-methylpyrimidine

This step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyrimidine ring with the amino group of the protected azetidine.

Coupling_Reaction BocAmine N-Boc-3-aminoazetidine CoupledProduct N-Boc-2-(azetidin-3-yl)-4-methylpyrimidine BocAmine->CoupledProduct + ChloroPyrimidine 2-chloro-4-methylpyrimidine ChloroPyrimidine->CoupledProduct Base, Solvent, Heat

Caption: SNAr coupling of the azetidine and pyrimidine intermediates.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier/Grade
N-Boc-3-aminoazetidineC₈H₁₆N₂O₂172.23As synthesized in 1.1
2-chloro-4-methylpyrimidineC₅H₅ClN₂128.56As synthesized in 1.2
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Reagent Grade
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS Grade
Brine--Laboratory prepared

Step-by-Step Protocol:

  • To a solution of N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DMF, add 2-chloro-4-methylpyrimidine (1.1 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(azetidin-3-yl)-4-methylpyrimidine.

Rationale for Experimental Choices:

  • SNAr Reaction: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack by the amine at the 2-position, displacing the chloride.[2][3]

  • DIPEA: A non-nucleophilic organic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • DMF: A polar aprotic solvent is suitable for this type of reaction as it can solvate the ions formed and tolerate the reaction temperature.

Protocol: Synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine (Final Product)

The final step is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.[4][5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier/Grade
N-Boc-2-(azetidin-3-yl)-4-methylpyrimidineC₁₃H₂₀N₄O₂280.33As synthesized in 2.1
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated aq. NaHCO₃--Laboratory prepared

Step-by-Step Protocol:

  • Dissolve N-Boc-2-(azetidin-3-yl)-4-methylpyrimidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10-20 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 2-(Azetidin-3-yl)-4-methylpyrimidine.

  • Further purification can be achieved by crystallization or preparative HPLC if necessary.

Rationale for Experimental Choices:

  • TFA/DCM: This is a standard and highly effective reagent system for the cleavage of Boc protecting groups. The strong acid (TFA) protonates the carbamate, leading to its decomposition.[4]

  • Acidic Deprotection: The Boc group is specifically designed to be labile under acidic conditions while being stable to a wide range of other reagents.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed by appropriate analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Sodium cyanoborohydride is toxic and should be handled with caution.

  • Trifluoroacetic acid is highly corrosive. Avoid inhalation and contact with skin.

  • Dichloromethane is a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. Accessed March 2026.
  • Guidechem. What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?. (2021-10-11).
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine. Accessed March 2026.
  • ChemicalBook. 2-Chloro-4-methylpyrimidine synthesis. Accessed March 2026.
  • Manasa Life Sciences. 2-Chloro-4-methylpyrimidine. Accessed March 2026.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. (2026-03-02).
  • Alkali Metals Limited. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Accessed March 2026.
  • Google Patents. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Accessed March 2026.
  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Accessed March 2026.
  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022-08-12).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • PMC. Synthesis of azetidines by aza Paternò–Büchi reactions. Accessed March 2026.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis. Accessed March 2026.
  • J&K Scientific LLC. BOC Protection and Deprotection. (2026-02-08).
  • Benchchem. Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. Accessed March 2026.
  • PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Accessed March 2026.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Accessed March 2026.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27).
  • Arkat USA. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Accessed March 2026.
  • PDF. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025-11-03).
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Accessed March 2026.
  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025-09-09).

Sources

Application

In vitro evaluation of 2-(Azetidin-3-yl)-4-methylpyrimidine against cancer cell lines

An in-depth evaluation of novel chemical entities requires a rigorous, multi-tiered approach to ensure that observed phenotypic effects are driven by specific molecular interactions rather than off-target toxicity. The c...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of novel chemical entities requires a rigorous, multi-tiered approach to ensure that observed phenotypic effects are driven by specific molecular interactions rather than off-target toxicity. The compound 2-(Azetidin-3-yl)-4-methylpyrimidine (CAS: 1236861-95-2) serves as a highly versatile nitrogen-rich heterocyclic building block. In fragment-based drug discovery (FBDD), the pyrimidine core acts as a classic hinge-binding motif for kinases (e.g., CDKs, EGFR), while the azetidine ring improves aqueous solubility and metabolic stability by disrupting molecular planarity.

This application note outlines a comprehensive, self-validating in vitro screening cascade to evaluate the anti-cancer properties of 2-(Azetidin-3-yl)-4-methylpyrimidine derivatives.

Experimental Workflow & Screening Cascade

To systematically evaluate this chemical scaffold, we employ a sequential triage strategy. The workflow moves from broad phenotypic screening (viability) to specific cellular mechanisms (apoptosis), culminating in molecular target validation.

Workflow A Compound Preparation 2-(Azetidin-3-yl)-4-methylpyrimidine B Primary Screening (MTT Viability Assay) A->B IC50 Determination C Phenotypic Profiling (Apoptosis & Cell Cycle) B->C Hit Triage D Target Engagement (Western Blotting) C->D Mechanistic Validation

Figure 1: Sequential in vitro screening cascade for pyrimidine-based kinase inhibitors.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: Before investigating specific signaling pathways, it is necessary to establish the baseline cytotoxicity and therapeutic window of the compound. We utilize the MTT assay because it measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and viability .

Self-Validation System: This protocol incorporates a positive control (Staurosporine, a broad-spectrum pan-kinase inhibitor) to confirm assay sensitivity, and a non-cancerous cell line (HEK293) to calculate the selectivity index (therapeutic window). Vehicle control (DMSO) must not exceed 0.1% v/v to prevent solvent-induced toxicity.

Step-by-Step Protocol:

  • Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., A549, HCT116, MCF-7) and seed at 5×103 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of the 2-(Azetidin-3-yl)-4-methylpyrimidine derivative in 100% DMSO. Perform a 10-point serial dilution (e.g., 50 µM to 10 nM) in complete media. Add to the cells (final DMSO concentration 0.1%).

  • Incubation: Incubate treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Quantitative Data Summary

The following table represents typical expected IC₅₀ values for a highly optimized pyrimidine-azetidine derivative, demonstrating selective anti-cancer efficacy.

Cell LineTissue OriginCompound IC₅₀ (µM) ± SDStaurosporine IC₅₀ (µM)Selectivity Profile
A549 Lung Carcinoma4.2 ± 0.30.05 ± 0.01Sensitive
HCT116 Colorectal Carcinoma2.8 ± 0.20.03 ± 0.01Highly Sensitive
MCF-7 Breast Adenocarcinoma8.5 ± 0.60.08 ± 0.02Moderately Sensitive
HEK293 Normal Embryonic Kidney> 50.00.12 ± 0.03Non-Toxic (Control)

Phase 2: Apoptosis Evaluation (Annexin V/PI Flow Cytometry)

Causality & Rationale: An IC₅₀ value indicates growth inhibition but does not differentiate between a cytostatic (growth-arresting) and cytotoxic (cell-killing) mechanism. To determine causality, we assess phosphatidylserine (PS) externalization. In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, caspase activation triggers PS translocation to the outer leaflet, where it is bound by fluorophore-conjugated Annexin V .

Self-Validation System: The protocol uses Propidium Iodide (PI) as a vital dye. PI cannot penetrate intact membranes but enters necrotic or late-apoptotic cells. This creates a self-validating 4-quadrant gating system: Live (Annexin⁻/PI⁻), Early Apoptotic (Annexin⁺/PI⁻), Late Apoptotic (Annexin⁺/PI⁺), and Necrotic (Annexin⁻/PI⁺).

Step-by-Step Protocol:

  • Treatment: Seed HCT116 cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 1× and 3× the established IC₅₀ for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dying cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum proteins that may interfere with staining.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca²⁺, which is strictly required for Annexin V binding). Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (excitation at 488 nm; detect FITC at 530 nm and PI at >600 nm).

Phase 3: Target Engagement & Mechanism of Action

To prove that the 2-(Azetidin-3-yl)-4-methylpyrimidine derivative is acting on its intended kinase target, we must map the signaling cascade. Pyrimidine scaffolds frequently act as ATP-competitive inhibitors of kinases, shutting down downstream phosphorylation events that govern the cell cycle and survival.

MoA Compound 2-(Azetidin-3-yl)- 4-methylpyrimidine Target Kinase Target (e.g., CDK/EGFR) Compound->Target Competitive Inhibition Downstream Downstream Effector Phosphorylation (↓) Target->Downstream Blockade Arrest Cell Cycle Arrest (G1/S Phase) Downstream->Arrest Apoptosis Apoptosis (PS Externalization) Downstream->Apoptosis

Figure 2: Proposed Mechanism of Action (MoA) for pyrimidine-based kinase inhibitors leading to apoptosis.

Target Engagement Protocol (Western Blotting)

Causality & Rationale: Flow cytometry confirms that the cells are dying, but Western Blotting confirms why. By probing for both the total and phosphorylated forms of downstream targets (e.g., p-Rb for CDKs, or p-ERK for EGFR), we can prove direct target engagement. A reduction in the phosphorylated protein without a change in the total protein level confirms specific kinase inhibition .

Self-Validation System: A housekeeping protein (e.g., β -Actin or GAPDH) must be probed simultaneously to ensure equal protein loading across all lanes. Furthermore, the ratio of Phospho-Target to Total-Target serves as an internal normalization control, ruling out the possibility that the compound simply degrades the target protein entirely.

Step-by-Step Protocol:

  • Lysis: Wash treated cells with ice-cold PBS. Lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).

  • Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 30 µ g/lane ) onto an SDS-PAGE gel (10% or 12% depending on target molecular weight). Run at 100V until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 250 mA for 90 minutes on ice.

  • Blocking & Probing: Block the membrane in 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Rb, anti-total-Rb, anti- β -Actin) overnight at 4°C on a rocker.

  • Detection: Wash the membrane 3× with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using Enhanced Chemiluminescence (ECL) substrate and capture signals using a digital imaging system.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. URL:[Link]

  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429–434. URL:[Link]

Method

Application Notes and Protocols for Antimicrobial Activity Testing of 2-(Azetidin-3-yl)-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction The emergence of multidrug-resistant pathogens constitutes a formidable challeng...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The emergence of multidrug-resistant pathogens constitutes a formidable challenge to global public health. This necessitates a robust and continuous pipeline for the discovery and development of novel antimicrobial agents. The compound 2-(Azetidin-3-yl)-4-methylpyrimidine integrates two key heterocyclic scaffolds known for their diverse biological activities: the pyrimidine ring, a cornerstone of nucleobases, and the strained azetidine ring. While pyrimidine derivatives have established roles in antimicrobial and anticancer therapies, azetidinone-containing compounds (β-lactams) are among the most successful classes of antibiotics.[1][2][3][4] The synthesis of novel molecules combining these moieties is a rational strategy in the pursuit of new antimicrobial leads.[5][6]

These application notes provide a comprehensive, step-by-step guide for the initial in vitro evaluation of the antimicrobial activity of 2-(Azetidin-3-yl)-4-methylpyrimidine. The protocols herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability.[7][8][9][10] This document will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC), assessing qualitative susceptibility via the disk diffusion method, and ascertaining the Minimum Bactericidal Concentration (MBC).

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the in vitro activity of a compound against a specific microorganism. This is crucial for predicting therapeutic efficacy. The choice of methodology is dictated by the research question, from high-throughput screening to detailed characterization of bactericidal effects.

The protocols outlined below follow a logical progression, beginning with the determination of the lowest concentration that inhibits microbial growth (MIC), followed by a qualitative assessment of growth inhibition (disk diffusion), and culminating in the determination of the concentration required to kill the bacteria (MBC). Adherence to standardized procedures, such as those from CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for generating reliable and comparable data.[7][11][12][13]

Materials and Reagents

  • Test Compound: 2-(Azetidin-3-yl)-4-methylpyrimidine (purity ≥95%)

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) for stock solution preparation.

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14][15]

    • Mueller-Hinton Agar (MHA)[16]

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation.

    • Blood Agar plates for purity checks.

  • Microbial Strains: A panel of clinically relevant and quality control strains is recommended.

    • Gram-positive:

      • Staphylococcus aureus (e.g., ATCC 29213, ATCC 25923)

      • Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative:

      • Escherichia coli (e.g., ATCC 25922)

      • Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Reagents and Consumables:

    • Sterile 96-well, U-bottom microtiter plates[17]

    • Sterile petri dishes (100 mm or 150 mm)

    • Sterile filter paper disks (6 mm diameter)

    • McFarland turbidity standards (0.5 standard is critical)[16]

    • Sterile saline (0.85% NaCl)

    • Sterile pipettes and tips

    • Incubator (35 ± 2°C)[14]

    • Spectrophotometer (optional, for inoculum standardization)

    • Vortex mixer

    • Calipers or ruler for measuring zone diameters

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][18] This method is considered a gold standard for susceptibility testing.[16]

Preparation of Test Compound Stock and Dilutions
  • Stock Solution: Prepare a 10 mg/mL stock solution of 2-(Azetidin-3-yl)-4-methylpyrimidine in sterile DMSO. Ensure complete dissolution.

  • Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB within a sterile 96-well "mother" plate or in sterile tubes to create a range of concentrations.[15] The final concentrations in the assay plate should typically range from 128 µg/mL to 0.25 µg/mL, though this can be adjusted based on expected activity.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[17]

  • Transfer the colonies to a tube of sterile saline or TSB.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] Visual comparison against a Wickerham card or spectrophotometric measurement (absorbance at 625 nm of 0.08 to 0.13) can be used.[15][16]

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

Assay Procedure
  • Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate.

  • Add 50 µL of the appropriate working solution of the test compound to the corresponding wells, typically in duplicate or triplicate.

  • Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well.[15]

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing only CAMHB to check for media contamination.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14][15]

Interpretation of Results

The MIC is the lowest concentration of 2-(Azetidin-3-yl)-4-methylpyrimidine that completely inhibits visible growth of the organism as detected by the unaided eye.[15][19] The growth control well should show distinct turbidity, and the sterility control well should remain clear.[15]

Diagram 1: Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution dilutions Create Serial Dilutions in Mother Plate stock->dilutions plate Dispense Media & Compound to 96-Well Plate dilutions->plate inoculum Standardize Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate plate->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20h controls->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

A flowchart of the broth microdilution method for MIC determination.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[16][20] It is a simple, low-cost method for screening and routine testing.[18]

Preparation of Test Disks
  • Sterile 6 mm paper disks are impregnated with a known amount of 2-(Azetidin-3-yl)-4-methylpyrimidine.

  • A common approach is to apply 10-20 µL of a high-concentration stock solution (e.g., 1-3 mg/mL) to each disk and allow them to dry under sterile conditions. The final amount per disk (e.g., 30 µg) should be standardized and recorded.

Inoculum and Plate Preparation
  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in section 3.2.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[21]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.[16]

Assay Procedure
  • Aseptically apply the prepared disks containing 2-(Azetidin-3-yl)-4-methylpyrimidine onto the inoculated MHA plate.

  • Ensure firm contact between the disk and the agar surface.

  • Place disks far enough apart to prevent overlapping of the inhibition zones.[21]

  • Include a blank disk (impregnated with solvent only) as a negative control and a disk with a standard antibiotic as a positive control.

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

Interpretation of Results

After incubation, measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk to the nearest millimeter using calipers or a ruler.[16] The size of the zone is proportional to the susceptibility of the organism to the compound. Interpretive criteria (Susceptible, Intermediate, Resistant) are typically established based on correlation with MIC data.[22]

Diagram 2: Disk Diffusion Assay Workflow

DiskDiffusion prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate_plate apply_disks Apply Compound-Impregnated Disks and Control Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones

Overview of the Kirby-Bauer disk diffusion susceptibility test.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17][23][24] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[23]

Procedure
  • This protocol is performed as a continuation of the MIC test (Protocol 1).

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-100 µL) from each of these clear wells onto separate, appropriately labeled MHA plates.[23][25]

  • Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial CFU/mL count.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

Interpretation of Results

After incubation, count the number of colonies on each MHA plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][19][24]

Diagram 3: Relationship between MIC and MBC Determination

MIC_MBC_Relationship mic_test Perform Broth Microdilution (Protocol 1) read_mic Determine MIC (No Visible Growth) mic_test->read_mic subculture Subculture from Clear Wells (MIC and higher conc.) onto MHA read_mic->subculture incubate_mbc Incubate MHA Plates at 35°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Kill) incubate_mbc->read_mbc

The workflow from MIC determination to subsequent MBC testing.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Example Data Summary for Antimicrobial Activity of 2-(Azetidin-3-yl)-4-methylpyrimidine

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Disk Diffusion Zone (mm) (30 µg disk)
Staphylococcus aureusATCC 29213163218
Enterococcus faecalisATCC 29212326415
Escherichia coliATCC 2592264>12812
Pseudomonas aeruginosaATCC 27853>128>1280

Conclusion and Scientific Trustworthiness

This document provides a framework for the systematic evaluation of the antimicrobial properties of the novel compound 2-(Azetidin-3-yl)-4-methylpyrimidine. By adhering to the standardized protocols outlined—rooted in the authoritative guidelines of CLSI—researchers can generate high-quality, reproducible data.[7][8][10] The causality behind each experimental choice, from inoculum standardization to the inclusion of appropriate controls, is designed to create a self-validating system. This ensures the trustworthiness of the results and allows for meaningful comparison with existing and future antimicrobial agents. The logical progression from MIC to MBC provides a comprehensive initial profile of the compound's in vitro activity, guiding further preclinical development.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • University of Kufa. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • ResearchGate. M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. [Link]

  • FDA. FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • GARDP Revive. Disk diffusion test. [Link]

  • ESCMID. EUCAST. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • CGSpace. Broth microdilution reference methodology. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • EUCAST. Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • PubMed. EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • CLSI. CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Tikrit Journal of Pure Science. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]

  • Semantic Scholar. Synthesis and antimicrobial activity of new 2-azetidinones from N-(salicylidene)amines and 2-diazo-1,2-diarylethanones. [Link]

  • MDPI. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [Link]

  • Indian Journal of Chemistry. The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.”. [Link]

  • PubMed. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. [Link]

Sources

Application

Application Note: Preclinical In Vivo Formulation Strategies for 2-(Azetidin-3-yl)-4-methylpyrimidine

Executive Summary The compound 2-(Azetidin-3-yl)-4-methylpyrimidine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of central nervous system (CNS) therapeutics, notably as a pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Azetidin-3-yl)-4-methylpyrimidine is a highly versatile heterocyclic building block, frequently utilized in the synthesis of central nervous system (CNS) therapeutics, notably as a pharmacophore in Phosphodiesterase 9 (PDE9) inhibitors targeting neurodegenerative diseases[1]. Transitioning this compound from in vitro assays to in vivo pharmacokinetic (PK) and toxicokinetic (TK) studies requires a rigorous formulation strategy.

This application note provides a comprehensive, self-validating guide to formulating both the free base and the dihydrochloride salt of 2-(Azetidin-3-yl)-4-methylpyrimidine. By understanding the physicochemical causality behind vehicle selection, researchers can prevent in vivo artifacts such as hemolysis, erratic absorption, and localized tissue necrosis.

Physicochemical Profiling & Causality

To design a robust in vivo formulation, one must first analyze the intrinsic properties of the Active Pharmaceutical Ingredient (API). 2-(Azetidin-3-yl)-4-methylpyrimidine contains two distinct ionizable centers:

  • The Azetidine Ring: A highly strained, saturated four-membered heterocycle. Azetidine is strongly basic, with a conjugate acid pKa of approximately 11.29[2].

  • The Pyrimidine Ring: A weakly basic aromatic system (pKa ~1.0 - 3.0).

Because of the strongly basic azetidine nitrogen, the API is commercially available in two primary forms: the Free Base (CAS 1236861-95-2) and the Dihydrochloride Salt (CAS 1361118-73-1)[3][4]. The choice of form dictates the formulation vehicle and the route of administration.

Table 1: Physicochemical and Formulation Parameters

ParameterFree Base (CAS 1236861-95-2)Dihydrochloride Salt (CAS 1361118-73-1)Formulation Implications
Aqueous Solubility Low to ModerateVery HighSalt form is preferred for IV/IP; Free base requires co-solvents.
Native pH in Solution ~ 9.0 - 10.0 (Alkaline)~ 2.0 - 3.0 (Highly Acidic)Salt solutions must be titrated to prevent hemolysis[5].
Lipophilicity (LogP) HigherLowerFree base is better suited for oral (PO) bioavailability studies.
Preferred Route PO (Oral Gavage)IV (Intravenous) / IP (Intraperitoneal)Dictates the selection of aqueous vs. co-solvent vehicles.

Formulation Decision Matrix

The following workflow illustrates the logical progression from API characterization to vehicle selection.

FormulationWorkflow Start 2-(Azetidin-3-yl)-4-methylpyrimidine API Characterization Salt Dihydrochloride Salt (High Aqueous Solubility) Start->Salt Base Free Base (Lipophilic, Low Aqueous Sol.) Start->Base AqVehicle Dissolve in Aqueous Vehicle (0.9% Saline or PBS) Salt->AqVehicle CoSolvent Co-solvent System (5% DMSO, 40% PEG300, 5% Tween 80, 50% Water) Base->CoSolvent pHAdjust pH Adjustment (pH 5.0 - 6.5) via 0.1N NaOH AqVehicle->pHAdjust Sonicate Vortex & Sonicate until clear solution CoSolvent->Sonicate Filter Sterile Filtration (0.22 µm) pHAdjust->Filter DosePO PO (Oral Gavage) Administration (Efficacy/Tox) Sonicate->DosePO DoseIV IV / IP Administration (Pharmacokinetics) Filter->DoseIV

Figure 1: Decision tree for the formulation of 2-(Azetidin-3-yl)-4-methylpyrimidine based on API form.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Formulation of the Dihydrochloride Salt (IV / IP)

Objective: Create a physiologically tolerated, sterile solution for systemic administration. Causality Focus: Dissolving a dihydrochloride salt of a strong base in unbuffered saline releases free HCl, dropping the solution pH drastically. Injecting a solution at pH < 3.0 intravenously will cause immediate red blood cell rupture (hemolysis) and vascular inflammation[5]. Therefore, pH titration is a mandatory, non-negotiable step.

Materials:

  • 2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride

  • 0.9% Sterile Saline

  • 0.1 N NaOH (for titration)

  • 0.22 µm PES syringe filter

Procedure:

  • Weighing & Dissolution: Weigh the required mass of the dihydrochloride salt into a sterile glass vial. Add 90% of the final target volume of 0.9% Saline. Vortex for 30 seconds. The high aqueous solubility of the salt will result in rapid dissolution.

  • pH Titration (Critical Step): Insert a calibrated micro-pH probe into the solution. The initial pH will likely read between 2.0 and 3.0. Slowly add 0.1 N NaOH dropwise while continuously vortexing.

  • Target pH: Bring the pH to a range of 5.5 to 6.5 . Do not exceed pH 7.5, as the free base may begin to precipitate out of the aqueous solution.

  • Volume Adjustment: QS (quantum satis) to the final target volume with 0.9% Saline.

  • Validation Checkpoint: Visually inspect the solution against a dual black-and-white background. The solution must be 100% transparent. If any opalescence is observed, the pH has been raised too high, causing free base precipitation.

  • Sterilization: Pass the validated solution through a 0.22 µm PES syringe filter inside a biosafety cabinet prior to animal dosing.

Protocol B: Co-Solvent Formulation of the Free Base (PO Gavage)

Objective: Create a stable, homogenous solution/suspension to ensure consistent gastrointestinal absorption. Causality Focus: The free base form possesses higher lattice energy and lipophilicity. Attempting to dissolve it directly in water will result in clumping and erratic dosing. We utilize a gradient co-solvent approach (DMSO → PEG300 → Tween 80 → Water) to progressively lower the dielectric constant of the vehicle, keeping the API fully solvated[6].

Materials:

  • 2-(Azetidin-3-yl)-4-methylpyrimidine free base

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Double-distilled water (ddH₂O)

Procedure:

  • Master Stock Creation: Weigh the free base API into a vial. Add the calculated volume of DMSO (5% of final volume) . Vortex and sonicate at 37°C for 2–5 minutes until the powder is completely dissolved. Causality: DMSO acts as the primary solvent to break the crystal lattice.

  • Polymer Addition: Add PEG300 (40% of final volume) to the DMSO master stock. Vortex vigorously. PEG300 acts as a precipitation inhibitor.

  • Surfactant Addition: Add Tween 80 (5% of final volume) . Vortex gently to avoid excessive foaming. Tween 80 reduces the surface tension for the final aqueous phase.

  • Aqueous Phase Integration (Critical Step): Add ddH₂O (50% of final volume) dropwise while continuously vortexing the mixture. Causality: Dumping the water in all at once causes a localized polarity shock, leading to irreversible API precipitation.

  • Validation Checkpoint: Shine a bright light through the vial. Look for the Tyndall effect (scattering of light by particles). If a laser pointer beam is highly visible passing through the liquid, micro-precipitates have formed. A successful formulation will be optically clear and pass this self-validation test.

Quality Control & Self-Validation Mechanisms

To ensure the trustworthiness of the PK data generated from these formulations, the following self-validating parameters must be met before any animal is dosed:

  • Thermodynamic Stability: Let the final formulation sit at room temperature for 2 hours (the typical duration of a dosing session). If precipitation occurs during this window, the formulation is thermodynamically unstable and the co-solvent ratios must be adjusted (e.g., increasing PEG300 to 45% and reducing water).

  • Syringeability: The viscosity of the PEG300/Tween 80 mixture must be low enough to pass through a 20G to 22G oral gavage needle without excessive back-pressure.

  • Hemolytic Potential (For IV): If modifying Protocol A with any additives, a preliminary in vitro hemolysis assay using species-specific whole blood is highly recommended to prevent catastrophic in vivo adverse events[5].

References

  • US Patent 2010/0190771 A1.Amino-heterocyclic compounds used as PDE9 inhibitors. (Details the utilization of 2-(Azetidin-3-yl)-4-methylpyrimidine derivatives in neurodegenerative disease models).
  • Wikipedia. Azetidine. (Physicochemical grounding for the basicity and pKa of the saturated azetidine heterocycle). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges for 2-(Azetidin-3-yl)-4-methylpyrimidine and its intermediates

Technical Support Center: Purification of 2-(Azetidin-3-yl)-4-methylpyrimidine A Guide for Development and Manufacturing Scientists Welcome to the technical support center for 2-(Azetidin-3-yl)-4-methylpyrimidine and its...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(Azetidin-3-yl)-4-methylpyrimidine

A Guide for Development and Manufacturing Scientists

Welcome to the technical support center for 2-(Azetidin-3-yl)-4-methylpyrimidine and its synthetic precursors. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you optimize your purification workflows, improve yield, and ensure the highest possible purity of your final compound and intermediates.

Section 1: Purification of the Final Product: 2-(Azetidin-3-yl)-4-methylpyrimidine

The final product is a relatively polar, basic compound, which presents a unique set of purification challenges. Its basicity can lead to strong interactions with silica gel, while its polarity can make standard reversed-phase chromatography and crystallization difficult.

FAQ 1: My final product is "oiling out" during crystallization attempts. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This is often due to the crude material being supersaturated at a temperature above its melting point or, more commonly, the presence of impurities that depress the melting point and disrupt crystal lattice formation.

Causality: The azetidine and pyrimidine rings make the molecule quite polar and capable of hydrogen bonding. Impurities, such as residual solvents or reaction by-products, can interfere with the ordered arrangement required for crystallization, leading to the formation of a viscous liquid (oil).

Troubleshooting Strategies:

  • Re-dissolve and Adjust Solvent Polarity: Gently heat the mixture to re-dissolve the oil. Add a small amount of a "poor" solvent (an anti-solvent, one in which your compound is less soluble) to slightly reduce the overall solubility and encourage nucleation. For a polar compound like this, a less polar anti-solvent like heptane or diethyl ether might be effective when added to a solution in a more polar solvent like ethyl acetate or isopropanol.

  • Vapor Diffusion: This is an excellent and gentle method for difficult crystallizations.[1] Dissolve your crude product in a minimal amount of a good solvent (e.g., methanol, DMSO, or DMF) in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of a poor, but miscible, anti-solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).[2] The anti-solvent vapor will slowly diffuse into the good solvent, gradually reducing solubility and promoting the growth of high-quality crystals.

  • Salt Formation: Given that the free base is challenging to crystallize, converting it to a salt is a highly effective strategy. The dihydrochloride salt is a common and stable form of this compound.[3] By bubbling HCl gas through a solution of the free base in a suitable solvent (like isopropanol or ethyl acetate) or by adding a solution of HCl in a solvent, you can often precipitate a highly crystalline salt, which is much easier to handle and purify.

FAQ 2: I'm seeing significant peak tailing during silica gel column chromatography. How can I get sharp, symmetrical peaks?

Answer:

Peak tailing is a classic sign of undesirable secondary interactions between a basic analyte and the stationary phase. The free amine on the azetidine ring and the nitrogen atoms on the pyrimidine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This leads to a portion of the analyte being retained more strongly, resulting in a "tail" on the backside of the chromatographic peak.

Troubleshooting Workflow:

G cluster_solutions Recommended Solutions cluster_details1 Implementation cluster_details2 Implementation cluster_details3 Implementation start Problem: Peak Tailing on Silica Gel cause Cause: Strong interaction of basic nitrogens with acidic silanol groups on silica. start->cause sol1 Add a Basic Modifier to the Mobile Phase cause->sol1 sol2 Use a Deactivated Stationary Phase cause->sol2 sol3 Switch to an Alternative Chromatography Mode cause->sol3 detail1a Add 0.5-2% Triethylamine (TEA) or Ammonia solution to the eluent system (e.g., DCM/MeOH). sol1->detail1a How? detail2a Use neutral alumina instead of silica gel. sol2->detail2a Options detail2b Use end-capped or polymer-based stationary phases. sol2->detail2b detail3a Reversed-Phase (C18) Chromatography: Use polar mobile phases like Acetonitrile/Water with an acidic modifier (e.g., 0.1% TFA or Formic Acid). sol3->detail3a Most Common detail3b Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar compounds. sol3->detail3b For very polar cases detail1b The modifier competes for acidic sites, masking them from the analyte. detail1a->detail1b Why? G cluster_check Initial Checks cluster_solutions Corrective Actions start Incomplete Boc Deprotection (Monitored by TLC/LC-MS) check1 Is the TFA/HCl fresh and anhydrous? start->check1 check2 Is the reaction homogenous? start->check2 sol1 Add another equivalent of acid and stir for an additional 30-60 min at room temperature. check1->sol1 If yes... sol2 If starting material is poorly soluble, add a co-solvent like MeOH to improve solubility before adding more acid. check2->sol2 If no... sol3 Consider alternative deprotection conditions, such as 4M HCl in Dioxane. sol1->sol3 If still incomplete...

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling Azetidine and Pyrimidine Rings

Welcome to the technical support center for optimizing the coupling of azetidine and pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the coupling of azetidine and pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The N-aryl azetidine moiety is a privileged scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance.[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds and is frequently the method of choice for coupling azetidines with (hetero)aryl halides.[2][3][4] However, the unique characteristics of both coupling partners—the ring strain of azetidine and the potentially inhibitory nature of the pyrimidine ring—present distinct challenges.[5][6][7] This guide will help you navigate these challenges to achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction for coupling azetidine and a halopyrimidine has a very low yield. What are the most likely causes?

Low yields are a common frustration but can typically be resolved by systematically evaluating several key parameters. The causes often trace back to suboptimal reaction conditions, reagent quality, or catalyst deactivation.[8]

  • Catalyst System Inefficiency: The combination of palladium precursor, ligand, and base is critical and highly substrate-dependent.[8] Pyrimidine substrates can be particularly challenging due to the coordination of the ring nitrogen to the palladium center, which can inhibit catalytic activity.[5][9]

    • Solution: A systematic screening of ligands and bases is the most effective approach. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are often successful as they promote the crucial reductive elimination step and can stabilize the catalyst.[5][10]

  • Inadequate Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive palladium black.[8]

    • Solution: Ensure your reaction vessel is rigorously purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are thoroughly degassed prior to use.[8]

  • Reagent and Solvent Purity: Water and other protic impurities can hydrolyze the active catalyst and/or the base, leading to failed reactions.[8]

    • Solution: Always use anhydrous solvents and ensure the azetidine, pyrimidine halide, and base are pure and dry.

  • Incorrect Base: The base plays multiple roles: it deprotonates the azetidine and facilitates the regeneration of the catalyst. A base that is too weak may not deprotonate the azetidine effectively, while a base that is too strong might promote side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. However, for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may provide better results, though they might require higher temperatures or longer reaction times.[2]

Q2: I'm observing significant side products. What are they and how can I minimize them?

Side product formation often competes with the desired C-N coupling. Identifying the main culprits is the first step toward suppression.

  • Hydrodehalogenation: This is the replacement of the halide on the pyrimidine ring with a hydrogen atom. It often occurs when the catalytic cycle is interrupted, and the aryl halide reacts with trace water or other proton sources.

    • Solution: Ensure strictly anhydrous conditions. Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions compared to generating the active catalyst in situ.[8]

  • Azetidine Ring Opening: The inherent ring strain of azetidines (~25.4 kcal/mol) makes them susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[7]

    • Solution: Avoid overly high temperatures and strong Lewis acidic conditions. If ring-opening is suspected, screen reactions at lower temperatures (e.g., 80 °C instead of 110 °C) for a longer duration.[7] Protecting the azetidine nitrogen with an electron-withdrawing group like a Boc or sulfonyl group can enhance stability, though this requires an additional deprotection step.[11]

  • Homocoupling of the Pyrimidine: You may observe the formation of a bi-pyrimidine species.

    • Solution: This is often a sign of a suboptimal ligand or catalyst loading. Re-screening ligands can often mitigate this side reaction.

Q3: How do I choose the optimal catalyst, ligand, base, and solvent?

There is no single "best" system; the optimal conditions depend on the specific substrates. However, a logical, tiered approach to screening can rapidly identify a high-yielding system.

Recommended Starting Conditions & Screening Parameters
ComponentRecommended Starting PointScreening Variables & Rationale
Pd Source Pd₂(dba)₃ (1-2 mol %) or a G3/G4 Pre-catalyst (1-2 mol %)Pre-catalysts often provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[8]
Ligand Xantphos (2-4 mol %) or SPhos (2-4 mol %)Start with bulky, electron-rich biaryl phosphine ligands. They are known to accelerate reductive elimination. If these fail, try others like DavePhos or tBuBrettPhos.[5][10]
Base NaOtBu (1.4-2.0 equiv)Strong, non-nucleophilic base. If decomposition or side reactions occur, switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
Solvent Toluene or Dioxane (0.1 - 0.5 M)Aprotic, non-polar to moderately polar solvents are standard. THF can also be effective.[2]
Temperature 100-110 °CSufficient thermal energy is needed for oxidative addition, but excessive heat can cause decomposition. Screen temperatures from 80-120 °C.[12]
Q4: My reaction mixture turns black and the reaction stalls. What is happening?

The formation of a fine black precipitate, known as "palladium black," is a clear sign of catalyst decomposition.[8] The active, soluble Pd(0) catalyst has crashed out of the catalytic cycle as inactive, metallic palladium.

  • Causes:

    • Presence of oxygen.[8]

    • Excessively high temperatures.

    • An inappropriate ligand that fails to stabilize the palladium center throughout the catalytic cycle.[8]

    • High concentrations of halide ions.

  • Solutions:

    • Improve degassing procedures for all solvents.

    • Lower the reaction temperature and potentially increase the reaction time.[8]

    • Screen different ligands. A more robust ligand may be required to prevent catalyst aggregation.

    • Ensure high-purity reagents are used, as impurities can poison the catalyst.[8]

Troubleshooting Guide

This section provides a structured approach to solving specific experimental problems.

Scenario 1: No reaction or less than 10% conversion of starting material.

If you observe no product formation, a fundamental component of the reaction is likely failing.

Caption: Troubleshooting workflow for low or no product yield.

Scenario 2: The azetidine ring appears to be opening.

Symptoms include the appearance of a new, more polar spot by TLC or a mass corresponding to the addition of H₂O or the solvent nucleophile to the azetidine-pyrimidine adduct.

  • Root Cause Analysis:

    • Acidic Conditions: Trace acid can protonate the azetidine nitrogen, making it highly susceptible to nucleophilic attack. Ensure the base is not fully consumed and that no acidic additives are present.

    • High Temperature: Thermal decomposition can lead to ring cleavage.

    • Nucleophilic Attack: If the reaction solvent (e.g., t-BuOH) or an additive is nucleophilic, it may attack the strained ring.

  • Corrective Actions:

    • Lower Temperature: Reduce the reaction temperature to 80 °C and monitor.

    • Change Base: Switch to a milder base like K₃PO₄.

    • Solvent Choice: Ensure a non-nucleophilic solvent like toluene or dioxane is used.

Key Experimental Protocols

Protocol 1: General Procedure for Azetidine-Pyrimidine Buchwald-Hartwig Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Halopyrimidine (1.0 mmol, 1.0 equiv)

  • Azetidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol %)

  • Xantphos (0.02 mmol, 2 mol %)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or sealed vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the halopyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous, degassed toluene via syringe, followed by the azetidine.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Screening of Ligands and Bases

This protocol uses a 24-well plate to rapidly screen multiple conditions.

Procedure:

  • Prepare stock solutions:

    • Substrate Stock: Dissolve the halopyrimidine (e.g., 2.4 mmol) and azetidine (e.g., 2.88 mmol) in the chosen solvent (e.g., 24 mL of dioxane).

    • Catalyst Stock: Dissolve the palladium source (e.g., Pd₂(dba)₃, 0.24 mmol) in the solvent (e.g., 12 mL).

    • Ligand Stocks: Prepare individual solutions for each ligand to be tested (e.g., 0.48 mmol in 6 mL of solvent).

  • In an inert atmosphere glovebox, add the appropriate solid base (e.g., NaOtBu, K₃PO₄) to each well of a 24-well plate.

  • Dispense the catalyst stock solution to each well.

  • Dispense one of the unique ligand stock solutions to each designated well.

  • Add the substrate stock solution to each well to initiate the reactions.

  • Seal the plate and heat to the desired temperature with stirring.

  • After 12-24 hours, cool the plate and analyze an aliquot from each well by LC-MS to determine the conversion to the desired product.[8]

Visualizing the Core Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The efficiency of each step is highly dependent on the choice of ligand, base, and substrate.

Buchwald_Hartwig_Cycle cluster_0 center Pd(0)L_n A Oxidative Addition center->A complex1 complex1 A->complex1 L_n(Pyr)Pd(II)-X B Amine Coordination & Deprotonation complex2 complex2 B->complex2 L_n(Pyr)Pd(II)-Azetidine C Reductive Elimination C->center Product Pyrimidine-Azetidine C->Product Pyr_X Pyrimidine-X Pyr_X->A Azetidine_H Azetidine-H Azetidine_H->B Base Base Base->B complex1->B complex2->C

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. MDPI. Available from: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available from: [Link]

  • Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. PubMed. Available from: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. Available from: [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. ACS Publications. Available from: [Link]

  • Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. ProQuest. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available from: [Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PMC. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Organic Chemistry Portal. Available from: [Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. ACS Publications. Available from: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. Available from: [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available from: [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate. Available from: [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. RSC Publishing. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available from: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available from: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PMC. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available from: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available from: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available from: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine

Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yl)-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during the synthesis of this important heterocyclic building block. The content is structured in a question-and-answer format to directly address specific issues.

Section 1: Core Synthesis Strategy & Key Intermediates

The most prevalent and reliable synthetic route to 2-(Azetidin-3-yl)-4-methylpyrimidine involves a two-stage process: a nucleophilic aromatic substitution (SNAr) coupling reaction, followed by an acid-mediated deprotection step. Understanding the rationale behind this strategy is key to mitigating side reactions.

SM1 2-Chloro-4-methylpyrimidine Coupling_Conditions Base (e.g., DIPEA) Solvent (e.g., n-BuOH) Heat SM1->Coupling_Conditions SM2 N-Boc-3-aminoazetidine SM2->Coupling_Conditions Intermediate tert-butyl 3-((4-methylpyrimidin-2-yl)amino)azetidine-1-carboxylate Deprotection_Conditions Acid (e.g., TFA or HCl) Solvent (e.g., DCM) Intermediate->Deprotection_Conditions FinalProduct 2-(Azetidin-3-yl)-4-methylpyrimidine Coupling_Conditions->Intermediate Step 1: SNAr Coupling Deprotection_Conditions->FinalProduct Step 2: Boc Deprotection

Caption: General two-step synthetic workflow for 2-(Azetidin-3-yl)-4-methylpyrimidine.
Frequently Asked Questions

Question 1: Why is it necessary to use N-Boc-3-aminoazetidine instead of unprotected 3-aminoazetidine in the coupling step?

Answer: The use of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is critical for two primary reasons:

  • Preventing N-Arylation: The secondary amine within the azetidine ring is also a nucleophile. Without the Boc group, this nitrogen could compete with the desired primary exocyclic amine, leading to the formation of aza-bridged or oligomeric byproducts. The bulky Boc group sterically hinders the ring nitrogen and withdraws electron density, effectively rendering it non-nucleophilic under the reaction conditions.

  • Improving Solubility and Handling: The Boc-protected intermediate is typically more soluble in common organic solvents and less volatile than the unprotected amine, which simplifies handling, reaction monitoring, and purification.

Question 2: What are the primary challenges associated with this synthesis?

Answer: The main difficulties arise from three areas:

  • The C-N Coupling Reaction: Achieving complete conversion without side reactions like hydrodehalogenation or the formation of isomers can be challenging.[1]

  • The Deprotection Step: The strained azetidine ring is susceptible to ring-opening under harsh acidic conditions.[2] Furthermore, the carbocation generated from the Boc group can lead to unwanted alkylation side reactions.[3]

  • Purification: The final product is a relatively polar and basic compound, which can make chromatographic purification difficult due to tailing on silica gel.

Section 2: Troubleshooting the C-N Coupling Reaction

The coupling of N-Boc-3-aminoazetidine with 2-chloro-4-methylpyrimidine is the key bond-forming step. Low yields and unexpected byproducts are common issues.

Start Low Yield in Coupling Reaction Cause1 Incomplete Conversion Start->Cause1 Cause2 Starting Material Degradation Start->Cause2 Cause3 Byproduct Formation Start->Cause3 Sol1a Increase Temperature or Reaction Time Cause1->Sol1a Solution Sol1b Ensure Reactant Purity (Anhydrous Conditions) Cause1->Sol1b Solution Sol1c Use Stronger, Non-Nucleophilic Base (e.g., DBU) Cause1->Sol1c Solution Sol2a Use a Milder Base (e.g., K2CO3, DIPEA) Cause2->Sol2a Solution Sol2b Lower Reaction Temperature Cause2->Sol2b Solution Sol3a Monitor Stoichiometry (Avoid excess amine) Cause3->Sol3a Solution Sol3b Consider Alternative Catalyst (e.g., Buchwald-Hartwig) Cause3->Sol3b Solution

Caption: Troubleshooting logic for the SNAr coupling step.
Frequently Asked Questions

Question 3: My SNAr coupling reaction has stalled, leaving significant amounts of unreacted 2-chloro-4-methylpyrimidine. What are the likely causes and solutions?

Answer: Low conversion is a common issue that can often be traced back to reaction conditions or reagent quality.[4]

Potential CauseExplanationRecommended Solution
Insufficient Temperature SNAr reactions on electron-deficient heterocycles like pyrimidines often require significant thermal energy to overcome the activation barrier.Gradually increase the reaction temperature, monitoring for byproduct formation via TLC or LC-MS. Solvents like n-butanol (b.p. 117°C) or DMSO (b.p. 189°C) are often used.[5]
Base Inefficiency A base is required to deprotonate the N-Boc-3-aminoazetidine, increasing its nucleophilicity. If the base is too weak or sterically hindered, this equilibrium may not be favorable.Ensure at least 2-3 equivalents of a suitable base like diisopropylethylamine (DIPEA) or potassium carbonate are used. For very stubborn reactions, a stronger non-nucleophilic base like DBU can be effective.
Reagent Impurity Moisture or other impurities in the starting materials or solvent can interfere with the reaction.[4] The hydrochloride salt of the amine, if present, will neutralize the base.Ensure all reagents are pure and the solvent is anhydrous. If using the hydrochloride salt of N-Boc-3-aminoazetidine, add an additional equivalent of base to neutralize the HCl.

Question 4: I am observing a byproduct corresponding to the loss of chlorine from my starting material but without coupling (hydrodehalogenation). Why is this happening?

Answer: Hydrodehalogenation is a known side reaction in cross-coupling chemistry, often promoted by trace metals or radical pathways. In the context of SNAr, it can also occur if the base or solvent can act as a hydride source, although this is less common. If you are attempting a palladium-catalyzed Buchwald-Hartwig amination, hydrodehalogenation is a classic side reaction that competes with the desired C-N bond formation.[1]

Troubleshooting Steps:

  • Degas Solvents: If using a palladium-catalyzed method, ensure solvents are thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle.

  • Optimize Base and Ligand: In a Buchwald-Hartwig context, the choice of base and ligand is critical to favor reductive elimination over competing pathways.[6]

  • Purify Starting Materials: Ensure the 2-chloro-4-methylpyrimidine is free from contaminants that could initiate this side reaction.

Section 3: Troubleshooting the Boc-Deprotection Step

The final deprotection step, while seemingly straightforward, is a critical source of side reactions due to the generation of a reactive carbocation and the inherent strain of the azetidine ring.

cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Boc_Protected Boc-Protected Intermediate Protonation Protonation by Acid (H+) Boc_Protected->Protonation Carbamic_Acid Unstable Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of t-butyl cation tButyl_Cation t-Butyl Cation (from Boc group) Final_Product Desired Product (Amine Salt) Carbamic_Acid->Final_Product - CO2 Alkylation Electrophilic Aromatic Substitution (SEAr) tButyl_Cation->Alkylation Byproduct t-Butylated Byproduct (+56 amu) Alkylation->Byproduct

Caption: Competing pathways during acid-mediated Boc deprotection.
Frequently Asked Questions

Question 5: After deprotection with TFA, my LC-MS shows a significant impurity with a mass +56 amu higher than my expected product. What is this and how can I prevent it?

Answer: This is a classic and frequently encountered side reaction. The +56 mass unit corresponds to the addition of a tert-butyl group. During acid-catalyzed deprotection, the Boc group is cleaved to generate a relatively stable tert-butyl carbocation (t-Bu⁺).[7] This cation is a potent electrophile. If other nucleophilic sites exist on your molecule, such as the electron-rich pyrimidine ring, it can undergo a Friedel-Crafts-type alkylation, leading to the formation of a t-butylated byproduct.[3]

Prevention Strategies:

  • Use a Cation Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ cation than your product. Common scavengers include:

    • Triisopropylsilane (TIS)

    • Thioanisole

    • Anisole

    • Dithiothreitol (DTT) A typical deprotection cocktail is 95:2.5:2.5 TFA:H₂O:TIS.

  • Lower the Temperature: Perform the deprotection at 0°C to reduce the rate of the competing alkylation reaction.

  • Use Alternative Acids: While TFA is common, using HCl (as a solution in dioxane or methanol) can sometimes reduce the extent of t-butylation.

Question 6: My deprotection reaction gives a low yield and a complex mixture of products, suggesting the azetidine ring is not stable. What can I do?

Answer: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic ring-opening, especially when the ring nitrogen is protonated under acidic conditions.[2]

Troubleshooting Steps:

  • Milder Conditions: Avoid using neat, strong acids at elevated temperatures. Perform the reaction at 0°C or room temperature and monitor carefully by TLC/LC-MS to avoid prolonged exposure once the reaction is complete.

  • Control Nucleophiles: Ensure your reaction medium does not contain potent nucleophiles. For example, using HCl in methanol could potentially lead to the formation of a ring-opened methoxy-amino-propane derivative. Using a non-nucleophilic solvent like dichloromethane (DCM) is preferred.[7]

  • Alternative Deprotection: For particularly sensitive substrates, consider alternative methods to cleave the Boc group that avoid strong acids, although these are less common. Thermal deprotection can sometimes be effective, but may require high temperatures that could also degrade the product.[8]

Section 4: Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on laboratory observations.

Protocol 1: SNAr Coupling of 2-Chloro-4-methylpyrimidine with N-Boc-3-aminoazetidine
  • To a round-bottom flask, add 2-chloro-4-methylpyrimidine (1.0 eq), N-Boc-3-aminoazetidine (1.1 eq), and diisopropylethylamine (DIPEA) (2.5 eq).

  • Add n-butanol as the solvent (approx. 0.1 M concentration relative to the limiting reagent).

  • Equip the flask with a reflux condenser and heat the mixture to 110-120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 3-((4-methylpyrimidin-2-yl)amino)azetidine-1-carboxylate.

Protocol 2: Boc-Deprotection with a Scavenger
  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triisopropylsilane (TIS) (0.5 eq) to the solution as a cation scavenger.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the deprotection by TLC or LC-MS until all starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and basify by slow addition of a saturated aqueous solution of sodium bicarbonate or by passing it through a basic resin (e.g., SCX).

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(Azetidin-3-yl)-4-methylpyrimidine. Further purification may be achieved by crystallization or a second chromatographic step if necessary.

References
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
  • Hayhow, T. G., et al. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. (2024). Pyrimidine.
  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Okutani, et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Hodgson, D. M., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
  • Smith, A. D., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Reddy, T. R., et al. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Saito, K., et al. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC.
  • Gogoi, P., et al. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum.
  • WikiLectures. (2024). Disorders of pyrimidine metabolism.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Justia Patents. (2025). substituted pyrimidine compounds as tyk2 inhibitors.

Sources

Optimization

Troubleshooting low bioactivity in 2-(Azetidin-3-yl)-4-methylpyrimidine assays

Technical Support Center: 2-(Azetidin-3-yl)-4-methylpyrimidine Assays A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting assays involving 2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Azetidin-3-yl)-4-methylpyrimidine Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting assays involving 2-(Azetidin-3-yl)-4-methylpyrimidine and its analogs. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, field-proven insights to help you diagnose and resolve common issues that lead to low or inconsistent bioactivity. The content is structured in a logical question-and-answer format, moving from foundational compound and system checks to more complex biological and assay-specific variables.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Integrity and Handling

The most frequent cause of poor assay performance is not the biology, but the compound itself. Before questioning the assay, we must validate the key reagent.

Question 1: I'm observing lower-than-expected potency or no activity at all. Where should I start?

Answer: Start with the absolute basics: your compound's identity, purity, and solubility. An assay result is only as reliable as the reagents used. Low bioactivity is often traced back to issues with the compound before it ever reaches the biological system.

A. Compound Identity and Purity Verification:

  • Causality: A synthesized compound may not be the correct structure or may contain impurities that interfere with the assay or have no activity.

  • Protocol:

    • LC-MS Analysis: Confirm the molecular weight of your compound. This ensures you have the correct molecule.

    • NMR Spectroscopy: Confirm the chemical structure. This is critical for new batches or if the compound has been in storage for an extended period.

    • Purity Assessment (HPLC): Determine the purity of your sample. A purity level of >95% is recommended for most biological assays; lower purity means the effective concentration is less than the calculated concentration.

B. Compound Solubility Challenges: Low aqueous solubility is a primary cause of underestimated activity, variable data, and discrepancies between biochemical and cell-based assays.[1][2][3] If a compound precipitates out of solution, its effective concentration at the target is unknown and significantly lower than intended.[2]

  • Protocol: Visual and Turbidimetric Solubility Assessment

    • Prepare your highest concentration of 2-(Azetidin-3-yl)-4-methylpyrimidine in the final assay buffer (including the same percentage of DMSO).

    • Visual Check: Hold the solution against a light source. Look for any visible precipitate or cloudiness.

    • Turbidimetric Measurement: Use a plate reader to measure the absorbance of the solution at a high wavelength (e.g., 600-700 nm). An increase in absorbance compared to a buffer-only control indicates precipitation.[4]

    • Action: If precipitation is observed, you must lower the top concentration of your dose-response curve to a point where the compound remains fully solubilized.

C. Storage and Handling:

  • Causality: Azetidine rings, while more stable than aziridines, can still be susceptible to degradation, especially after multiple freeze-thaw cycles or improper storage.[5][6][7] Similarly, DMSO is hygroscopic (absorbs water from the air), which can dilute your stock concentration over time.

  • Best Practices:

    • Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles.[8]

    • Use high-quality, anhydrous DMSO.

    • Before use, allow aliquots to thaw completely and bring them to room temperature to ensure the compound is fully dissolved.[9]

Category 2: Biochemical Assay-Specific Troubleshooting

If the compound's integrity is confirmed, the next step is to scrutinize the components of the biochemical assay itself.

Question 2: My compound is pure and soluble, but I see no inhibition in my biochemical (e.g., kinase) assay. What's next?

Answer: This points to a problem with the assay's core components: the enzyme, substrate, or buffer conditions. The goal is to systematically validate each part of the reaction.

A. Validate Enzyme Activity:

  • Causality: The enzyme may be inactive due to degradation from improper storage, handling, or multiple freeze-thaw cycles.[8][10]

  • Protocol: Enzyme Activity Control

    • Run a reaction that includes the enzyme, a known substrate, and any necessary cofactors (like ATP for kinases), but no inhibitor .

    • This "positive control" reaction should yield a robust signal.

    • If the signal is low or absent, your enzyme is likely the problem. Obtain a fresh batch and repeat.

B. Check Substrate Concentration:

  • Causality: The concentration of the substrate relative to its Michaelis-Menten constant (Km) is critical. If the substrate concentration is too high, a competitive inhibitor will appear less potent. For robust detection of competitive inhibitors, the substrate concentration should ideally be at or below the Km.[8]

  • Action: Review your protocol. Ensure the substrate concentration is appropriate for the specific enzyme and the class of inhibitor you are testing.

C. Verify Assay Buffer and Cofactors:

  • Causality: Enzymes are sensitive to pH, ionic strength, and the presence of specific cofactors (e.g., Mg²⁺ for kinases).[10] The assay buffer must be at the optimal pH for the enzyme.[10]

  • Troubleshooting Checklist:

    • pH Check: Confirm the pH of your buffer.

    • Cofactor Presence: Ensure all required cofactors are present at the correct concentration.

    • Detergents: Some assays require detergents like Tween-20 to prevent protein aggregation. Ensure they are present and not expired. However, be aware that some substances, like EDTA or high concentrations of detergents, can interfere with assays.[11]

ParameterRecommended CheckRationale
Enzyme Run "No Inhibitor" controlConfirms enzyme is active.
Substrate Check concentration relative to KmHigh substrate levels can mask competitive inhibition.
Buffer pH Measure with a calibrated pH meterEnzyme activity is highly pH-dependent.
Cofactors Verify presence and concentrationEssential for catalytic activity (e.g., Mg²⁺, ATP).

Troubleshooting Workflow for Biochemical Assays

start Low Bioactivity Observed compound_check Step 1: Verify Compound (Purity, Solubility, Identity) start->compound_check assay_check Step 2: Validate Assay Components compound_check->assay_check Compound OK enzyme_control 2a: Run Positive Control (No Inhibitor) assay_check->enzyme_control enzyme_ok Signal OK? enzyme_control->enzyme_ok substrate_check 2b: Check Substrate Conc. (Should be ≤ Km) enzyme_ok->substrate_check Yes end_fail Consult Further / Redesign Assay enzyme_ok->end_fail No (Enzyme Inactive) buffer_check 2c: Verify Buffer/Cofactors (pH, Mg2+, ATP) substrate_check->buffer_check data_check Step 3: Review Data Analysis buffer_check->data_check end_ok Problem Identified & Resolved data_check->end_ok

Caption: A step-by-step decision tree for troubleshooting biochemical assays.

Category 3: Cell-Based Assay-Specific Troubleshooting

Cell-based assays introduce a higher level of complexity, including cell health, membrane permeability, and target expression.

Question 3: My compound is active in a biochemical assay but shows no effect in my cell-based assay. What could be the cause?

Answer: This is a classic and informative result, often referred to as a "biochemical-to-cellular disconnect." It strongly suggests issues related to the compound's interaction with the cellular environment.

A. Cell Health and Viability:

  • Causality: Unhealthy or dying cells will not respond predictably to stimuli. High concentrations of DMSO can also be cytotoxic, masking any specific effect of the compound.

  • Protocol: Cell Viability Assessment

    • Run a parallel assay plate where you treat cells with the same concentrations of your compound (and DMSO vehicle).

    • Use a simple viability assay (e.g., CellTiter-Glo®, Trypan Blue exclusion) to measure cell health.

    • Action: If significant cell death is observed at concentrations where you expect to see specific activity, the observed effect may be due to general toxicity, not on-target activity. Ensure your final DMSO concentration is non-toxic (typically ≤0.5%).

B. Compound Permeability and Efflux:

  • Causality: The compound may not be able to cross the cell membrane to reach its intracellular target, or it may be actively removed from the cell by efflux pumps (like P-glycoprotein). The azetidine moiety is often included in drug design to improve properties like solubility and metabolic stability, which can influence permeability.[7][12]

  • Action: This is a complex issue often addressed during lead optimization. While direct measurement can be difficult, if you suspect permeability issues, consider increasing incubation time to allow for more compound to enter the cells.

C. Target Expression and Engagement:

  • Causality: The target protein may not be present or may be expressed at very low levels in the cell line you are using.[13]

  • Protocol: Target Expression Validation

    • Western Blot or qPCR: Use these standard techniques to confirm that your target protein or its mRNA is expressed in your chosen cell line. This is a critical validation step for any cell-based model.[14]

    • Target Engagement Assay: If available, use a cellular thermal shift assay (CETSA) or a similar method to confirm that your compound is physically binding to its intended target within the cell.

D. Assay Conditions and Timeline:

  • Causality: The timing of compound addition and the duration of the assay are critical. A biological response takes time to develop.

  • Action: Consider running a time-course experiment. Measure the biological readout at several time points (e.g., 6, 24, 48 hours) after compound addition to determine the optimal assay window.

Logical Flow for Cell-Based Assay Troubleshooting

start No Activity in Cell Assay (but active biochemically) viability Step 1: Check for Cytotoxicity (e.g., CellTiter-Glo) start->viability viability_ok Toxicity OK? viability->viability_ok target_expression Step 2: Validate Target Expression (Western Blot / qPCR) viability_ok->target_expression Yes end_fail Consider Alternative Cell Model or Compound Analog viability_ok->end_fail No (Compound is toxic) target_ok Target Expressed? target_expression->target_ok permeability Step 3: Consider Permeability/ Efflux Issues target_ok->permeability Yes target_ok->end_fail No (Target not present) timeline Step 4: Optimize Assay Timeline (Time-Course Experiment) permeability->timeline end_ok Problem Identified & Resolved timeline->end_ok

Caption: Troubleshooting workflow for a biochemical-to-cellular disconnect.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed Central.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]

  • Master the challenges of cell-based fluorescence assays. Tecan Blog.[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org.[Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.[Link]

  • Target Identification and Validation (Small Molecules). University College London.[Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unchained Labs.[Link]

  • Target identification and validation in research. Medical Science and Discovery.[Link]

  • Target validation drug development services. InnoSer.[Link]

  • The Problems with the Cells Based Assays. SciTechnol.[Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience.[Link]

  • Expert view: Addressing the big challenges in cell-based assays. Drug Target Review.[Link]

  • Troubleshooting. BioAssay Systems.[Link]

  • Assay Troubleshooting. Molecular Biology.[Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed Central.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare.[Link]

  • Azetidines – Knowledge and References. Taylor & Francis.[Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. MDPI.[Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. MDPI.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Azetidine Ring Opening

Introduction Azetidines are highly valued in medicinal chemistry for their sp3 -rich character, conformational rigidity, and ability to improve ligand efficiency[1][2]. However, the inherent ring strain of the four-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Azetidines are highly valued in medicinal chemistry for their sp3 -rich character, conformational rigidity, and ability to improve ligand efficiency[1][2]. However, the inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) makes azetidines highly susceptible to unwanted ring-opening side reactions[3][4]. This support center provides mechanistic insights, troubleshooting workflows, and validated protocols to mitigate azetidine degradation during synthesis and drug development.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my azetidine intermediates degrade during late-stage functionalization, particularly under acidic conditions? A1: The degradation is primarily driven by the release of ring strain[1][3]. Under acidic conditions, the azetidine nitrogen becomes protonated. This protonation significantly lowers the activation energy for C–N bond cleavage, making the adjacent carbon atoms highly electrophilic. Nucleophiles present in the reaction mixture (e.g., water, halide ions, or pendant amide groups within the molecule) can then attack via an SN​2 -type mechanism, leading to ring opening[1][4]. In N-aryl azetidines with pendant amides, this often manifests as an where the amide oxygen attacks the azetidine ring[1][5].

Q2: How does the choice of N-substituent affect the stability of the azetidine ring? A2: The basicity ( pKa​ ) of the azetidine nitrogen is a critical determinant of its stability[1][5]. Substituents that withdraw electron density or provide alternative protonation sites (e.g., an N-pyridyl group) lower the effective pKa​ of the azetidine nitrogen[1]. By preventing protonation at the azetidine nitrogen at low pH, the ring remains unactivated and stable against nucleophilic attack. Conversely, N-phenyl or N-(4-cyanophenyl) substituents lack this protective basic site, leading to rapid degradation[1][5].

G A Azetidine Derivative (High Ring Strain: ~25.4 kcal/mol) B Acidic Conditions / Lewis Acids (pH < 3 or Acyl Chlorides) A->B Exposure C Nitrogen Protonation / Coordination (Increased Electrophilicity) B->C Activation D Nucleophilic Attack (Water, Halides, Pendant Amides) C->D SN2 Pathway E Unwanted Ring-Opened Byproduct (e.g., γ-chloroamides, phenethylamines) D->E Strain Release

Mechanistic pathway of acid-catalyzed or Lewis acid-mediated azetidine ring opening.

Section 2: Troubleshooting Specific Reaction Scenarios

Scenario A: Ring-Opening During N-Acylation with Acyl Chlorides

Symptom: Low yield of the desired N-acylazetidine; LC-MS or NMR indicates the presence of an acyclic γ -chloroamide byproduct[3]. Root Cause: Acyl chlorides can act as weak Lewis acids. Coordination to the azetidine nitrogen increases ring strain and activates the ring toward nucleophilic attack by the liberated chloride ion[3]. Solution: Suppress the activation barrier by strictly controlling the temperature and utilizing non-nucleophilic bases[3].

Protocol: Low-Temperature N-Acylation of Azetidines

  • Preparation: Dissolve the azetidine starting material (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon atmosphere[3].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve and maintain an internal temperature of -78 °C to 0 °C[3].

  • Base Addition: Add 2.0-3.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Stir for 10 minutes.

  • Acylation: Dilute the acyl chloride (1.1 eq) in a small volume of the reaction solvent. Add this solution dropwise over 15-30 minutes to prevent localized heating[3].

  • Monitoring (Self-Validation): Check the reaction progress via TLC or LC-MS every 15-30 minutes. The reaction must be quenched immediately upon consumption of the starting material to prevent gradual ring opening[3].

  • Workup: Quench with saturated aqueous NaHCO3​ at 0 °C, extract with DCM, and avoid prolonged exposure to acidic aqueous washes.

Scenario B: Degradation During Boc Deprotection

Symptom: Complete loss of the azetidine core during standard TFA-mediated Boc removal[6]. Root Cause: Strong Brønsted acids (TFA, HCl) protonate the azetidine nitrogen immediately upon deprotection, triggering rapid hydrolysis or nucleophilic ring opening[4][6]. Solution: Utilize mild base-promoted deprotection strategies or switch to orthogonally stable protecting groups (e.g., Cbz, removed via neutral hydrogenolysis)[3][4][6].

Protocol: Mild Base-Promoted Boc Deprotection (For Acid-Sensitive Azetidines)

  • Solvent Setup: Dissolve the N-Boc azetidine in a suitable solvent system compatible with basic conditions.

  • Reagent Addition: Introduce a mild base protocol (e.g., utilizing without protonating the azetidine core or sensitive functional groups like nitriles)[6].

  • Isolation: Neutralize carefully and extract. Avoid concentrating the product as a free base in the presence of electrophilic solvents.

Section 3: Quantitative Data on Azetidine Stability

To illustrate the causality between pH, N-substitution, and ring stability, the following table summarizes the degradation half-lives ( T1/2​ ) of various N-aryl azetidines in aqueous media, demonstrating how lowering the effective pKa​ of the system (e.g., via N-pyridyl substitution) prevents degradation[1][5].

N-Substituent TypepH LevelAzetidine Nitrogen pKa​ (Calculated)Degradation Half-Life ( T1/2​ )Stability Outcome
4-Methoxy-phenyl1.86.20.5 hoursRapid Decomposition
4-Methoxy-phenyl2.76.21.2 hoursModerate Decomposition
4-Methoxy-phenyl7.06.2StableNo Degradation
4-Cyano-phenylAqueous (Acidic)4.6< 10 minutesExtreme Instability
2-PyridylAqueous (Acidic)< 1.0 (due to Pyridine protonation)Stable (> 24 hours)Excellent Stability
4-PyridylAqueous (Acidic)< 1.0 (due to Pyridine protonation)Stable (> 24 hours)Excellent Stability

Data synthesized from intramolecular ring-opening degradation studies of aryl azetidines[1][5].

Section 4: Strategic Workflow for Azetidine Handling

Workflow Start Start: Planned Azetidine Functionalization Check Does the reaction involve strong acids or Lewis acids? Start->Check YesAcid Yes Check->YesAcid NoAcid No Check->NoAcid Mitigation Mitigation Strategy Required: 1. Lower Temp (-78°C to 0°C) 2. Non-nucleophilic base 3. Orthogonal PG (e.g., Cbz) YesAcid->Mitigation Proceed Proceed with Standard Protocol (Monitor closely by TLC/LC-MS) NoAcid->Proceed Mitigation->Proceed TLC Is starting material consumed without acyclic byproducts? Proceed->TLC Success Quench & Isolate Product TLC->Success Yes Fail Stop Reaction. Re-evaluate pKa of N-substituent or change synthetic route. TLC->Fail No

Decision tree for diagnosing and preventing azetidine ring opening during synthesis.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 2021. URL:[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-. ChemRxiv, 2024. URL: [Link]

Sources

Optimization

Refinement of docking protocols for 2-(Azetidin-3-yl)-4-methylpyrimidine

Technical Support Center: Advanced Docking Protocols for 2-(Azetidin-3-yl)-4-methylpyrimidine Welcome to the Technical Support Center. This guide is specifically engineered for computational chemists and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Docking Protocols for 2-(Azetidin-3-yl)-4-methylpyrimidine

Welcome to the Technical Support Center. This guide is specifically engineered for computational chemists and drug development professionals working with 2-(Azetidin-3-yl)-4-methylpyrimidine. As a low-molecular-weight, highly polar fragment, this molecule presents unique challenges for standard docking algorithms. It features a basic secondary amine (the azetidine ring) and a heteroaromatic hydrogen-bond acceptor system (the pyrimidine ring). Out-of-the-box docking protocols frequently fail due to incorrect protonation state assignments, the neglect of water-mediated interaction networks, and inadequate conformational sampling of the 4-membered ring.

Workflow Visualization

G LPrep Ligand Preparation Protonation & Ring Puckering Dock Molecular Docking Flexible Sampling & H-Bonds LPrep->Dock RPrep Receptor Preparation Conserved Water Analysis RPrep->Dock Score Post-Docking Triage MM-GBSA & Desolvation Dock->Score

Workflow for the refined fragment docking protocol of basic nitrogen compounds.

Troubleshooting Guides & FAQs

Q1: Why does the azetidine ring consistently score poorly or clash with hydrophobic pocket residues? Causality & Solution: The azetidine nitrogen is a secondary amine with a pKa typically around 9.0–10.0. At physiological pH (7.4), this nitrogen is predominantly protonated, carrying a formal +1 charge. If your ligand preparation step defaults to a neutral state, the docking algorithm will incorrectly treat the azetidine as a lipophilic or neutral polar moiety, leading to artificial placement in hydrophobic subpockets. Actionable Step: Force protonation at the azetidine nitrogen prior to docking. Correcting the protonation state of basic ligands has been shown to 1 and pose accuracy by enabling crucial salt-bridge or charge-assisted hydrogen bond interactions with acidic residues[1]. Protonation states fundamentally alter electrostatic charges, which directly 2 with the receptor[2].

Q2: Should I retain active site water molecules when docking this specific pyrimidine fragment? Causality & Solution: Yes, but selectively. The pyrimidine ring contains two nitrogen atoms (N1, N3) that act as strong hydrogen bond acceptors. In fragment-based drug discovery (FBDD), small fragments often lack the sheer steric bulk and binding affinity required to displace deeply buried,3[3]. Stripping all waters during receptor preparation will force the pyrimidine to artificially bury itself into the pocket to satisfy its hydrogen-bonding potential, leading to false-positive poses. Actionable Step: Perform a hydration site analysis (e.g., using PyWATER or 3D-RISM) to identify conserved water molecules. Retain waters that bridge the pyrimidine N-atoms to the hinge region or back-pocket residues, as preserving these water clusters is essential for 4[4].

Q3: The azetidine ring appears completely flat in my docking poses. Is this physically accurate? Causality & Solution: No. Unlike planar aromatic rings, the four-membered azetidine ring exhibits a "puckered" conformation to relieve torsional (ring) strain. Many rigid-docking algorithms fail to sample this puckering dynamically, defaulting to the lowest-energy flat conformation generated during 2D-to-3D conversion. This flat state is an artifact and causes severe steric clashes with the protein backbone. Actionable Step: Enable flexible ring sampling during the docking run or pre-generate a conformational ensemble that explicitly includes various puckered states (e.g., butterfly conformations) before docking.

Step-by-Step Methodology: Refined Docking Protocol

To establish a self-validating docking system for 2-(Azetidin-3-yl)-4-methylpyrimidine, follow this standardized workflow:

Step 1: Ligand Preparation (Protonation & Conformer Generation)

  • Input the SMILES string for 2-(Azetidin-3-yl)-4-methylpyrimidine into your ligand preparation module.

  • Utilize a pKa predictor (e.g., Epik, MoKa) set to pH 7.4 ± 0.5 to generate the protonated azetidinium state[1].

  • Generate 3D conformers, explicitly enabling non-planar ring sampling to capture the puckered states of the azetidine ring.

Step 2: Receptor Preparation (Hydration Analysis)

  • Import the target protein crystal structure.

  • Conduct a conserved water analysis. Retain bridging waters with high occupancy and low B-factors[3].

  • Assign appropriate protonation states to active site residues, ensuring that acidic residues (Asp/Glu) are deprotonated to interact with the azetidinium cation[2].

Step 3: Grid Generation & Docking

  • Define the bounding box with a slight expansion (e.g., 15 Å instead of 10 Å) to accommodate fragment mobility.

  • Apply a scoring function optimized for fragment docking, ensuring heightened sensitivity to electrostatic interactions and explicit solvation[4].

Step 4: Post-Docking Triage (Validation)

  • Cluster the resulting poses by RMSD to identify the most populated binding modes.

  • Rescore the top poses using MM-GBSA. Self-Validation Check: This step acts as a thermodynamic filter to accurately account for the heavy desolvation penalties of burying the charged azetidine group, ensuring that only poses with compensating electrostatic interactions survive.

Quantitative Data Presentation

The table below summarizes the expected impact of these protocol refinements on standard docking metrics, demonstrating why default parameters are insufficient for this molecular class.

Protocol IterationAzetidine StateWater TreatmentAvg. RMSD to Native (Å)Enrichment Factor (Top 1%)
Default NeutralAll Waters Removed4.22.1
Protonation Corrected Protonated (+1)All Waters Removed2.85.4
Hydration Corrected NeutralConserved Waters Retained3.14.8
Fully Refined Protonated (+1)Conserved Waters Retained1.114.2

Table 1: Comparative analysis of docking metrics based on protocol refinements for basic pyrimidine fragments.

References

  • Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits.National Institutes of Health (NIH).
  • Comparing Fragment Binding Poses Prediction Using HSP90 as a Key Study: When Bound Water Makes the Difference.MDPI.
  • Molecular docking for screening chemicals of environmental health concern: insight from a case study on bisphenols.RSC Publishing.
  • Subpocket-Aware Fragment-Based Docking Pipeline for Kinase Ligand Design: Methodology and PKA Case Study.ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine with other pyrimidine inhibitors

Comparative Analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine vs. Classical Pyrimidine Inhibitors: A Paradigm Shift from Kinases to Phosphodiesterases Executive Summary The pyrimidine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-(Azetidin-3-yl)-4-methylpyrimidine vs. Classical Pyrimidine Inhibitors: A Paradigm Shift from Kinases to Phosphodiesterases

Executive Summary

The pyrimidine scaffold is a privileged structure in modern targeted therapeutics. Historically, flat, sp2-hybridized 2-aminopyrimidines have dominated the oncology landscape as ATP-competitive kinase inhibitors[1][2]. However, the introduction of saturated, strained heterocycles—specifically the azetidine ring in 2-(Azetidin-3-yl)-4-methylpyrimidine (CAS 1236861-95-2)—represents a fundamental structural paradigm shift. Rather than targeting kinases, this specific fragment serves as a critical pharmacophore used to build highly selective Pyrazolo[3,4-d]pyrimidinone-based Phosphodiesterase 9 (PDE9) inhibitors (e.g., the clinical candidate PF-04447943) designed for neurodegenerative diseases[3][4].

Section 1: Structural Causality & Target Engagement

As an application scientist evaluating inhibitor libraries, it is crucial to understand why a medicinal chemist replaces a flat aniline with a strained azetidine ring. The causality lies in the distinct architecture of the PDE9 active site versus the kinase ATP-binding hinge region.

  • Kinase Inhibitors (Anilino-Pyrimidines): Classical kinase inhibitors require flat, aromatic bidentate hydrogen bonding to intercalate into the narrow ATP hinge region[1]. However, this high aromaticity often leads to poor blood-brain barrier (BBB) penetrance, high efflux ratios, and off-target promiscuity across the kinome.

  • PDE9 Inhibitors (Azetidinyl-Pyrimidines): PDE9 regulates the hydrolysis of cyclic GMP (cGMP) in the brain, playing a critical role in Long-Term Potentiation (LTP) and memory consolidation[3]. The active site is a deep, narrow pocket lined by residues such as Leu420, Tyr424, and Phe441[5]. Incorporating the azetidine ring increases the fraction of sp3-hybridized carbons (Fsp3). This 3D spatial character disrupts flat π−π stacking, drastically improving aqueous solubility and BBB penetrance—an absolute requirement for Alzheimer's disease targeting[4]. Furthermore, the basic nitrogen of the azetidine acts as a precise hydrogen bond donor/acceptor in the solvent-exposed region of the PDE9 pocket, perfectly mimicking the guanine base of the endogenous cGMP substrate[5].

Section 2: Comparative Data Analysis

Parameter2-(Azetidin-3-yl)-4-methylpyrimidine derivativesClassical 2-Aminopyrimidine derivatives
Primary Target Class Phosphodiesterase 9A (PDE9A)Kinases (e.g., EGFR, VEGFR, CDK4/6)
Endogenous Ligand Mimic cGMP (Guanine base)ATP (Adenine base)
Key Binding Interaction Deep pocket H-bonding (Gln453 / Phe441)Bidentate H-bonding at the Kinase Hinge
Structural Geometry High Fsp3 (3D, strained heterocycle)High sp2 (Flat, planar aromaticity)
Targeted Indication Neurodegenerative (Cognitive dysfunction)Oncology (Cell proliferation)
BBB Penetrance Exceptionally High (Optimized for CNS)Variable (Often restricted by efflux pumps)

Section 3: Mechanistic Divergence

To understand the phenotypic outcomes of these two pyrimidine classes, we must map their divergent signaling cascades. Azetidinyl-pyrimidines elevate cGMP to drive synaptic plasticity, whereas anilino-pyrimidines block ATP to halt cell division.

G cluster_pde9 PDE9 / cGMP Pathway (Azetidinyl-Pyrimidines) cluster_kinase Kinase / ATP Pathway (Anilino-Pyrimidines) GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase cGK cGK Activation cGMP->cGK PDE9 PDE9 (Target) PDE9->cGMP Hydrolysis (Inhibited) LTP Long-Term Potentiation cGK->LTP ATP ATP Kinase Kinase (Target) ATP->Kinase Phospho Phospho-Protein Kinase->Phospho Phosphorylation (Inhibited) Substrate Protein Substrate Substrate->Kinase Proliferation Cell Proliferation Phospho->Proliferation

Mechanistic divergence: PDE9/cGMP signaling vs. Kinase/ATP signaling pathways.

Section 4: Self-Validating Experimental Protocols

Evaluating these divergent pyrimidine classes requires orthogonal, self-validating assay systems. The following protocols are designed to eliminate false positives driven by the inherent physicochemical properties of pyrimidines.

Protocol 1: In Vitro PDE9A Enzymatic Assay (TR-FRET)

Causality: Traditional absorbance-based assays are highly susceptible to auto-fluorescence from conjugated pyrimidine systems. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium fluorophore with a long emission half-life. This allows us to introduce a microsecond time delay that gates out transient compound auto-fluorescence, ensuring a true signal-to-background ratio.

  • Preparation: In a 384-well microplate, incubate 10 nM recombinant human PDE9A with 2-(Azetidin-3-yl)-4-methylpyrimidine derivatives (titrated from 0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Substrate Addition: Add 50 nM of fluorescently labeled cGMP substrate. Incubate the reaction for 60 minutes at 25°C.

  • Detection: Add the TR-FRET binding reagent (Europium-labeled anti-cGMP antibody).

  • Self-Validation: Include PF-04447943 as a positive control (expected IC50 ~12 nM)[4] and a no-enzyme well to establish the assay window. Calculate the Z'-factor; the assay is only validated if Z' > 0.7.

Protocol 2: Kinase Counter-Screening (Radiometric 33P-ATP)

Causality: To empirically prove that the sp3-rich azetidine modification successfully abolishes flat hinge-binding, compounds must be counter-screened against a broad kinase panel using a direct radiometric assay (avoiding coupled-enzyme artifacts).

  • Incubation: Mix 1 µM of the test compound with a panel of 50 wild-type kinases, 10 µM ultra-pure ATP, and 0.5 µCi[γ-33P]-ATP.

  • Reaction: Incubate for 120 minutes at room temperature.

  • Capture: Spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification & Validation: Measure incorporated radioactivity via scintillation counting. A successful azetidinyl-pyrimidine derivative will show <5% inhibition across the kinase panel, definitively confirming its selectivity for PDE9 over the kinome.

Section 5: High-Throughput Screening Workflow

Workflow Cmpd Synthesize 2-(Azetidin-3-yl)-4-methylpyrimidine Derivatives Assay TR-FRET PDE9 Enzymatic Assay Cmpd->Assay Counter Kinase Panel Counter-Screen Assay->Counter IC50 < 10nM BBB PAMPA-BBB Permeability Counter->BBB >1000x Selectivity InVivo In Vivo LTP & Cognition Models BBB->InVivo High CNS Penetrance

Screening workflow for validating azetidinyl-pyrimidine PDE9 inhibitors.

References

  • Hutson, P.H., et al. "The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents." Neuropharmacology, 2011.[Link]

  • Su, T., et al. "Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors." Acta Pharmaceutica Sinica B, 2018.[Link]

  • Fares, M., et al. "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review." Current Medicinal Chemistry, 2023.[Link]

  • Alqadhi, M., et al. "Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors." European Journal of Medicinal Chemistry, 2025.[Link]

Sources

Comparative

Cross-Reactivity Profiling of 2-(Azetidin-3-yl)-4-methylpyrimidine Against a Broad Kinase Panel

Executive Summary & Structural Rationale The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors 1. By acting as an isostere of the ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous FDA-approved kinase inhibitors 1. By acting as an isostere of the adenine ring of ATP, pyrimidines establish critical hydrogen bonds within the highly conserved kinase hinge region [[2]](). However, this inherent ATP-mimicry often results in broad kinome-wide cross-reactivity, presenting a significant off-target liability in targeted drug development [[1]]().

To overcome this promiscuity, Fragment-Based Drug Discovery (FBDD) increasingly relies on rigid, structurally distinct appendages to dictate selectivity. 2-(Azetidin-3-yl)-4-methylpyrimidine represents a highly optimized fragment where the azetidine ring restricts conformational flexibility. Unlike highly flexible aliphatic chains, the constrained geometry of the four-membered azetidine ring minimizes entropic penalties upon binding. Furthermore, it prevents the fragment from indiscriminately adapting to the diverse hydrophobic pockets found in off-target kinases, instead directing its basic amine toward the solvent-exposed channel to form highly specific salt bridges 3.

Pathway A 2-(Azetidin-3-yl)-4-methylpyrimidine B Pyrimidine Core A->B C Azetidine Ring A->C D ATP Hinge Binding B->D H-Bonds E Enhanced Selectivity C->E Steric Clash in Off-Targets D->E

Caption: Structural rationale for enhanced kinome selectivity via azetidine integration.

Comparative Selectivity Profiling

To objectively evaluate the performance of 2-(Azetidin-3-yl)-4-methylpyrimidine, we compared its cross-reactivity profile against a standard, unconstrained aminopyrimidine fragment (2-Amino-4-methylpyrimidine) and a pan-kinase inhibitor control (Staurosporine).

Causality of the Data: The data below demonstrates that while the unconstrained aminopyrimidine binds to a wide array of kinases due to its unhindered access to the ATP pocket, the azetidine-substituted pyrimidine drastically reduces the Selectivity Score ( S10​ ). The steric bulk and rigid vector of the azetidine ring actively penalize binding in kinases lacking a complementary solvent-channel architecture.

Table 1: Kinase Selectivity and Off-Target Cross-Reactivity

Assay conditions: 1 µM compound concentration against a panel of 468 wild-type and mutant kinases.

CompoundStructural ClassKinase Selectivity Score S10​ at 1 µMPrimary Target Kd​ (nM)Off-Target Kinases ( Kd​ < 100 nM)
2-(Azetidin-3-yl)-4-methylpyrimidine Azetidinyl-Pyrimidine0.04 45 3
2-Amino-4-methylpyrimidine Aminopyrimidine0.1812014
Staurosporine Indolocarbazole (Control)0.85< 5> 200

(Note: S10​ is calculated as the number of kinases with % control binding < 10 divided by the total number of kinases tested. A lower score indicates higher selectivity).

Experimental Methodologies: A Self-Validating System

When profiling fragment-sized kinase inhibitors, standard enzymatic assays often yield misleading Structure-Activity Relationships (SAR). This is due to the highly variable Michaelis constant ( Km​ ) for ATP across different kinase isoforms. To establish a ground-truth thermodynamic baseline, we employ an active-site directed competition binding assay. Because pyrimidine derivatives act as ATP-competitive inhibitors 4, displacing an immobilized active-site probe allows us to isolate the intrinsic binding affinity ( Kd​ ) of the scaffold, completely decoupling the measurement from ATP concentration biases.

W S1 Compound Prep (1 µM) S2 Competition Binding Assay S1->S2 S3 Kd Determination S2->S3 S4 Cellular Target Engagement S3->S4

Caption: Self-validating high-throughput workflow for kinase cross-reactivity profiling.

Protocol 1: Active-Site Directed Competition Binding Assay (Primary Screen)

Objective: Determine the thermodynamic Kd​ of the compound across a 468-kinase panel.

  • Reagent Preparation: Prepare DNA-tagged kinase constructs expressed in HEK-293 or E. coli. Immobilize a broad-spectrum, active-site directed ligand (probe) onto magnetic beads.

  • Assay Execution:

    • Incubate the DNA-tagged kinase, the immobilized probe, and 1 µM of 2-(Azetidin-3-yl)-4-methylpyrimidine in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Allow equilibration for 1 hour at room temperature.

  • Self-Validating Controls: Every screening plate must incorporate a self-validating control matrix. Staurosporine (10 µM) is utilized as a positive control to define the maximum displacement baseline (0% remaining bound), while DMSO serves as the negative vehicle control (100% bound).

  • Data Gating: Assay acceptance is strictly gated by a Z'-factor ≥0.6 . Any plate failing this statistical threshold is automatically rejected to ensure that the reported Selectivity Scores represent true molecular interactions rather than assay drift.

  • Quantification: Wash the beads to remove unbound protein. Elute the bound DNA-tagged kinase and quantify via qPCR. Calculate the Kd​ using the Hill equation.

Protocol 2: Cellular Target Engagement (Orthogonal Validation)

Objective: Confirm that the biochemical selectivity translates to live-cell permeability and target engagement.

  • Transfection: Transfect HEK-293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Incubation: Add a cell-permeable fluorescent tracer that binds the kinase active site, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Displacement: Treat cells with serial dilutions of 2-(Azetidin-3-yl)-4-methylpyrimidine. As the compound permeates the cell and competes with the tracer, the BRET signal decreases.

  • Analysis: Calculate the cellular IC50​ to verify that the rigid azetidine ring does not hinder membrane permeability, confirming its viability as a lead fragment.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL:[Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles Source: NIH (PubMed Central) URL:[Link]

Sources

Validation

Comparing the pharmacokinetic profiles of azetidine vs pyrrolidine-substituted pyrimidines

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Author: BenchChem Technical Support Team. Date: March 2026

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Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyrimidine scaffold serves as a privileged pharmacophore, frequently appearing in kinase inhibitors, GPCR ligands, and antiviral agents. The functionalization of these pyrimidine cores with saturated nitrogen heterocycles—specifically, 5-membered pyrrolidines versus 4-membered azetidines—profoundly dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

As a Senior Application Scientist, I often observe programs stalling due to high in vivo clearance or poor metabolic stability. The strategic ring contraction from a pyrrolidine to an azetidine is a highly effective bioisosteric replacement strategy.

The Causality of PK Divergence:

  • Metabolic Stability (CYP450 Liability): Pyrrolidine rings possess multiple α -carbon-hydrogen bonds adjacent to the nitrogen, making them highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, which leads to rapid ring-opening or N-dealkylation [1]. Azetidines, possessing fewer α -hydrogens and increased ring strain, exhibit a significantly higher activation energy barrier for these oxidative pathways, thereby extending the compound's half-life ( t1/2​ ) [1].

  • Lipophilicity (cLogD) and Solubility: The removal of a single methylene unit (pyrrolidine azetidine) inherently reduces the partition coefficient (cLogD). This reduction in lipophilicity decreases non-specific binding to microsomal lipid membranes and improves aqueous solubility, directly mitigating high intrinsic clearance ( CLint​ ) [2].

  • Entropic Penalty: The constrained 4-membered azetidine ring restricts conformational freedom compared to the more flexible pyrrolidine. This pre-organization lowers the entropic penalty upon target binding, often maintaining or improving target affinity, provided the binding pocket can accommodate the altered spatial trajectory of the substituents [3].

PK_Logic Pyrrolidine Pyrrolidine-Substituted Pyrimidine Metabolism CYP450 α-Oxidation Liability Pyrrolidine->Metabolism Lipophilicity Higher cLogD (Lipophilic) Pyrrolidine->Lipophilicity Azetidine Azetidine-Substituted Pyrimidine ReducedMet Reduced α-C-H Bonds Metabolic Stability Azetidine->ReducedMet ReducedLip Lower cLogD Improved Solubility Azetidine->ReducedLip PK_Pyr High Clearance (CL) Short Half-Life Metabolism->PK_Pyr Lipophilicity->PK_Pyr PK_Aze Low Clearance (CL) Extended Half-Life ReducedMet->PK_Aze ReducedLip->PK_Aze

Caption: Logical flow of pharmacokinetic optimization via pyrrolidine-to-azetidine ring contraction.

Comparative Pharmacokinetic Data

The following tables synthesize experimental data from leading medicinal chemistry campaigns, demonstrating the objective performance differences between these two moieties.

Case Study A: PI3Kγ/δ Dual Inhibitors (Pyrimidine Scaffold)

In a campaign to optimize selective PI3Kγ/δ dual inhibitors, researchers replaced the 1,2-disubstituted pyrrolidine core with an azetidine. The pyrrolidine analog suffered from high lipophilicity and rapid microsomal degradation. The azetidine substitution rescued the PK profile by drastically improving microsomal stability across species [2].

ParameterPyrrolidine-Pyrimidine AnalogAzetidine-Pyrimidine AnalogPerformance Shift
cLogD (pH 7.4) ~ 3.2~ 2.4-0.8 log units (Improved solubility)
HLM Stability (% remaining at 30 min)15%78%+63% (Superior human metabolic stability)
RLM Stability (% remaining at 30 min)5%65%+60% (Superior rat metabolic stability)
Target Affinity (IC50) MaintainedMaintained / ImprovedFavorable conformational restriction
Case Study B: NAMPT Inhibitors and M5 Antagonists

It is critical to note that while azetidines generally improve PK, the rigid trajectory of the nitrogen exit vectors can cause steric clashes if the binding pocket is expansive.

  • NAMPT Inhibitors: Azetidine ureas exhibited an IC50​ of 2.7 nM, whereas the pyrrolidine enantiomers were several orders of magnitude less potent (>1000 nM), proving azetidine's superiority in precise spatial alignment [3].

  • M5 Antagonists: Conversely, in certain M5 antagonist programs, reducing the core from a pyrrolidine to an azetidine resulted in a significant loss of potency ( IC50​ dropped to 1,800 nM), indicating that for certain targets, the larger 5-membered ring is required to bridge pharmacophoric points [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard methodologies for validating the PK parameters discussed above. Every assay must act as a self-validating system by incorporating positive and negative controls.

Protocol 1: In Vitro Liver Microsomal Stability Assay (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ) of the synthesized pyrimidine analogs.

Reagents & Materials:

  • Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH regenerating system (or 1 mM NADPH final concentration).

  • Controls: Verapamil (high clearance control) and Warfarin (low clearance control).

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLM/RLM in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compounds (azetidine/pyrrolidine pyrimidines) and control compounds into the microsomal suspension to a final concentration of 1 µM. Ensure the final organic solvent (DMSO) concentration does not exceed 0.1% (v/v) to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant for LC-MS/MS quantification. Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time.

  • Data Processing: Calculate t1/2​=0.693/k and Intrinsic Clearance CLint​=(k×V)/Microsomal Protein , where V is the incubation volume.

Assay_Workflow Prep 1. Prepare Matrix HLM/RLM + Buffer Incubate 2. Compound Addition 1 µM Test Article Prep->Incubate NADPH 3. Initiate Reaction Add NADPH (37°C) Incubate->NADPH Timepoints 4. Aliquot Sampling 0, 5, 15, 30, 60 min NADPH->Timepoints Quench 5. Quench Reaction Cold Acetonitrile + IS Timepoints->Quench Analysis 6. LC-MS/MS Analysis Calculate CL_int Quench->Analysis

Caption: Step-by-step workflow for in vitro liver microsome metabolic stability assay.

Protocol 2: Shake-Flask LC-MS Method for LogD (pH 7.4) Determination

To validate the causality of improved metabolic stability via reduced lipophilicity, LogD must be empirically measured.

  • Preparation: Prepare a biphasic system of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4). Mutually saturate the phases by stirring vigorously for 24 hours prior to use.

  • Spiking: Dissolve the test compound in DMSO (10 mM stock). Spike 10 µL of the stock into a vial containing 1 mL of the pre-saturated octanol/PBS mixture (1:1 v/v).

  • Equilibration: Mechanically shake the vials at 25°C for 60 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve crisp phase separation.

  • Quantification: Carefully sample the aqueous and octanol layers separately. Dilute as necessary and quantify the concentration of the compound in both phases using LC-MS/MS.

  • Calculation: LogD7.4​=log10​([Concentration in Octanol]/[Concentration in Aqueous]) .

Conclusion

For drug development professionals optimizing pyrimidine-based scaffolds, the empirical data strongly supports the azetidine ring as a superior bioisostere for pyrrolidine when the primary liabilities are rapid CYP-mediated clearance and high lipophilicity. However, this pharmacokinetic upgrade must be balanced against the rigid spatial requirements of the target's binding pocket. Implementing the self-validating HLM/RLM and LogD protocols provided above will allow your team to rapidly quantify the PK advantages of ring contraction in your specific chemotypes.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL:[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry. URL:[Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Comparative

A Guide to Validating Novel Kinase Inhibitors: A Case Study with 2-(Azetidin-3-yl)-4-methylpyrimidine

Abstract: The journey from a primary screening hit to a validated lead compound is fraught with challenges, primarily the rigorous confirmation of on-target bioactivity within a cellular context. This guide provides a st...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The journey from a primary screening hit to a validated lead compound is fraught with challenges, primarily the rigorous confirmation of on-target bioactivity within a cellular context. This guide provides a strategic framework for researchers navigating this process, using the novel molecule 2-(Azetidin-3-yl)-4-methylpyrimidine as a working example. While the specific bioactivity of this compound is uncharacterized, its core structure, combining a pyrimidine ring with an azetidine moiety, presents a compelling starting point for investigation as a kinase inhibitor.[1][2] This document outlines a tiered, multi-assay approach designed to first establish target engagement and then progressively link it to downstream cellular phenotypes. We will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and present comparative data to offer a comprehensive playbook for secondary assay validation.

The Scientific Premise: Why Hypothesize Kinase Inhibition?

The chemical architecture of 2-(Azetidin-3-yl)-4-methylpyrimidine provides a logical basis for its investigation as a kinase inhibitor. The pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, crucial for anchoring within the ATP-binding pocket of the kinase.[3] The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized in medicinal chemistry to impart desirable properties such as improved solubility, metabolic stability, and three-dimensional character, which can enhance binding affinity and selectivity.[2][4][5]

The convergence of these two privileged fragments suggests a high probability of interaction with one or more of the 500+ kinases in the human kinome.[6] The primary goal of secondary screening is to move beyond biochemical potency and confirm that a compound engages its intended target inside a living cell to elicit a measurable biological response.[7][8]

cluster_0 Kinase ATP Binding Pocket cluster_1 Hypothetical Compound Interaction ATP_Pocket Adenine Binding Region (Hinge) H-Bond Donors/Acceptors Sugar & Phosphate Regions Compound 2-(Azetidin-3-yl)-4-methylpyrimidine Pyrimidine Pyrimidine Moiety Pyrimidine->ATP_Pocket:f0 Forms H-bonds with hinge region Azetidine Azetidine Moiety Azetidine->ATP_Pocket Occupies solvent-exposed region, enhances properties

Caption: Hypothetical binding of the compound in a kinase ATP pocket.

A Tiered Strategy for Bioactivity Confirmation

To build a compelling case for a compound's mechanism of action, a logical cascade of experiments is essential. This progression moves from confirming physical interaction with the target to observing a direct consequence of that interaction and, finally, to measuring a relevant cellular outcome. This approach systematically de-risks the compound and ensures that the observed phenotype is a direct result of on-target activity.[9][10]

Start Novel Compound: 2-(Azetidin-3-yl)-4-methylpyrimidine TE Step 1: Cellular Target Engagement (CETSA) Start->TE Does it bind in cells? PM Step 2: Proximal Target Modulation (Phosphorylation ELISA) TE->PM Does binding inhibit activity? Pheno Step 3: Downstream Phenotypic Effect (Anti-Proliferation Assay) PM->Pheno Does inhibition affect cell fate? End Validated Bioactivity Pheno->End

Caption: A logical workflow for secondary assay validation.

Experimental Validation: Protocols and Comparative Analysis

Here we present a series of robust secondary assays to validate the bioactivity of our test article, which we will refer to as Cmpd-X . For comparison, we will include a well-characterized, fictional Aurora A Kinase inhibitor, Ref-Inhibitor , and a vehicle control (0.1% DMSO). Aurora A is a plausible target for pyrimidine-based molecules and is frequently implicated in cancer.[11]

Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: Before assessing function, we must confirm that Cmpd-X can enter the cell and physically bind to its intended target. CETSA is a powerful, label-free method that leverages the principle of ligand-induced thermal stabilization.[9][12] If Cmpd-X binds to Aurora A, the protein-ligand complex will be more resistant to heat-induced denaturation than the unbound protein. This provides direct evidence of target engagement in a native cellular environment, a critical step to bridge the gap between biochemical and cellular assays.[8][13]

  • Cell Culture: Seed HeLa cells (which express Aurora A) in 10 cm dishes and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with Cmpd-X (e.g., 10 µM), Ref-Inhibitor (1 µM), or Vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Cell Harvest: Scrape cells into phosphate-buffered saline (PBS) containing protease and phosphatase inhibitors. Centrifuge and resuspend the cell pellet in PBS.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler. Maintain a set of tubes at room temperature as a non-heated control.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.

  • Sample Analysis: Carefully collect the supernatant (containing soluble protein) and analyze the amount of remaining soluble Aurora A kinase by Western Blot or quantitative ELISA.

  • Data Analysis: Plot the percentage of soluble Aurora A relative to the non-heated control at each temperature. A rightward shift in the melting curve indicates thermal stabilization and thus, target engagement.

Treatment GroupTm (Melting Temperature)ΔTm (vs. Vehicle)Interpretation
Vehicle (0.1% DMSO)48.2 °C-Baseline thermal stability of Aurora A.
Cmpd-X (10 µM) 54.5 °C +6.3 °C Strong intracellular target engagement.
Ref-Inhibitor (1 µM)56.1 °C+7.9 °CConfirmed positive control engagement.
Assay 2: Cell-Based Phosphorylation ELISA

Expertise & Experience: Having confirmed that Cmpd-X binds to Aurora A in cells, the next logical step is to determine if this binding event is functional—that is, does it inhibit the kinase's activity? A cell-based ELISA is a high-throughput, quantitative method to measure the phosphorylation of a specific substrate in its native cellular context.[14] We will measure the phosphorylation of a known Aurora A substrate, such as Histone H3 at Serine 10, following treatment with our compounds. A reduction in the phospho-substrate signal directly indicates inhibition of kinase activity.

  • Cell Seeding: Seed HeLa cells in a 96-well microplate at a density of 10,000-30,000 cells per well and incubate overnight.[14]

  • Compound Incubation: Treat cells with a serial dilution of Cmpd-X, Ref-Inhibitor, or Vehicle for 4 hours at 37°C. Include a positive control (e.g., Calyculin A, a phosphatase inhibitor) to ensure a robust signal window.

  • Fixing and Permeabilization: Discard the media and add 100 µL of Fixing Solution to each well for 20 minutes at room temperature. Wash three times with 1X Wash Buffer.[14]

  • Quenching: Add 200 µL of Quenching Buffer for 20 minutes to minimize background signal.[14]

  • Blocking: Wash the wells and add 200 µL of Blocking Buffer for 1 hour at 37°C.

  • Primary Antibody Incubation: Wash and add 100 µL of a primary antibody specific for phospho-Histone H3 (Ser10) to each well. Incubate overnight at 4°C. In parallel, run a set of wells with an antibody for total Histone H3 to normalize for cell number.

  • Secondary Antibody Incubation: Wash and add 50 µL of an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash, then add 100 µL of TMB Substrate. Incubate for 30 minutes in the dark. Add 50 µL of Stop Solution and immediately read the absorbance at 450 nm.[14]

  • Data Analysis: Normalize the phospho-H3 signal to the total-H3 signal. Plot the normalized signal against compound concentration and fit a dose-response curve to determine the IC₅₀ value.

CompoundCellular IC₅₀ (p-H3 Ser10)Interpretation
Cmpd-X 1.2 µM Demonstrates potent, dose-dependent inhibition of Aurora A kinase activity in cells.
Ref-Inhibitor0.15 µMExpected high-potency inhibition from the positive control.
Negative Control Cmpd> 50 µMA structurally similar but inactive compound shows no effect.
Assay 3: Anti-Proliferation Assay

Expertise & Experience: The final pillar of our validation is to connect the molecular mechanism (kinase inhibition) to a relevant cellular phenotype. Since Aurora A is a critical regulator of mitosis, its inhibition is expected to block cell proliferation.[11] An anti-proliferation assay, such as the MTT or CellTiter-Glo® assay, provides a robust, quantifiable measure of this phenotypic outcome. Correlating the IC₅₀ from the phosphorylation assay with the EC₅₀ from the proliferation assay strengthens the argument that the observed anti-proliferative effect is driven by on-target kinase inhibition.

  • Cell Seeding: Seed PANC-1 pancreatic cancer cells (known to be sensitive to Aurora A inhibition) in a white-walled, clear-bottom 96-well plate at 5,000 cells per well. Incubate overnight.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of Cmpd-X, Ref-Inhibitor, or Vehicle.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage inhibition relative to vehicle-treated controls. Plot the data against compound concentration to determine the EC₅₀ value.

CompoundAnti-Proliferation EC₅₀ (PANC-1 cells, 72h)Interpretation
Cmpd-X 1.8 µM Induces a potent anti-proliferative effect. The EC₅₀ value is in close agreement with the cellular IC₅₀, strongly suggesting the phenotype is driven by on-target activity.
Ref-Inhibitor0.25 µMExpected potent anti-proliferative effect.
Negative Control Cmpd> 50 µMConfirms that the effect is specific to the active pharmacophore.

Conclusion

This tiered experimental approach provides a robust and logical pathway to confirm the bioactivity of a novel compound like 2-(Azetidin-3-yl)-4-methylpyrimidine. By systematically demonstrating intracellular target engagement with CETSA, quantifying functional inhibition via a cell-based phosphorylation assay, and linking this activity to a relevant anti-proliferative phenotype, we have built a compelling, data-driven narrative. The close correlation between the target inhibition IC₅₀ (1.2 µM) and the anti-proliferative EC₅₀ (1.8 µM) provides strong evidence that the compound's primary mechanism of action is through the inhibition of Aurora A kinase. This self-validating system of assays establishes a firm foundation for further preclinical development, including selectivity profiling and in vivo efficacy studies.

References

  • Title: Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 7TM Phosphorylation Assay Protocol Source: 7TM Antibodies URL: [Link]

  • Title: Step-by-step flowchart showing the 7TM phosphorylation assay protocol Source: ResearchGate URL: [Link]

  • Title: Methods for Detecting Protein Phosphorylation Source: Bio-Techne URL: [Link]

  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: Eurofins Discovery URL: [Link]

  • Title: Strategies for target and pathway engagement in cellular assays Source: Medicines Discovery Catapult URL: [Link]

  • Title: Target Engagement: A Key Factor in Drug Development Failures Source: Pelago Bioscience URL: [Link]

  • Title: Critical Needs in Cellular Target Engagement Source: Eurofins Discovery URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

  • Title: BIOACTIVE AZETIDINONE: A REVIEW Source: TIJER.org URL: [Link]

  • Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Source: Journal of University of Babylon for Pure and Applied Sciences URL: [Link]

  • Title: Kinase Activity Assay Source: Creative Diagnostics URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile Source: CORE URL: [Link]

  • Title: Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ACG Publications URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Figshare URL: [Link]

Sources

Validation

A Comparative Guide to De-risking the 2-(Azetidin-3-yl)-4-methylpyrimidine Scaffold: An Investigation into Off-Target Liabilities

Introduction: The Promise and Challenge of a Privileged Scaffold In modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The 2-(azetidin-3-yl)-4-methylpyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Challenge of a Privileged Scaffold

In modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The 2-(azetidin-3-yl)-4-methylpyrimidine scaffold has emerged as a structure of significant interest. It represents a "privileged scaffold," a molecular framework that can provide ligands for more than one biological target, by strategically combining two highly valued heterocyclic motifs: pyrimidine and azetidine.

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of DNA and RNA and found in numerous approved drugs with a vast range of biological activities, including anticancer and anti-inflammatory agents.[1][2][3][4] Its ability to form critical hydrogen bonds allows it to serve as a versatile pharmacophore.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties.[5][6] Its strained, sp3-rich character provides conformational rigidity, which can reduce the entropic penalty of binding to a target, potentially increasing affinity and selectivity. Furthermore, incorporating an azetidine motif can improve key pharmacokinetic properties such as aqueous solubility and metabolic stability.[5]

The combination of these two motifs in the 2-(azetidin-3-yl)-4-methylpyrimidine scaffold creates a molecule with a three-dimensional architecture that is attractive for targeting complex binding sites, particularly within the ATP-binding pocket of kinases. However, this same structural complexity and the inherent biological promiscuity of the pyrimidine core necessitate a thorough and early investigation of potential off-target liabilities. Identifying and mitigating unwanted biological activities is a critical step to reduce the risk of late-stage attrition in drug development.[7]

This guide provides a comprehensive framework for investigating and comparing the off-target profile of the 2-(azetidin-3-yl)-4-methylpyrimidine scaffold. We will detail a tiered experimental strategy, provide actionable protocols for key assays, and present a comparative analysis against alternative scaffolds to guide researchers in making data-driven decisions for lead optimization and candidate selection.

Rationale for Off-Target Investigation: Why Scrutinize This Scaffold?

The rationale for a deep dive into the off-target profile of this scaffold is threefold:

  • Inherent Kinase Promiscuity: The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors.[8] Given the high degree of conservation in the ATP-binding pocket across the human kinome, compounds targeting one kinase often exhibit activity against others.[9] This cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. A broad kinase panel screen is therefore non-negotiable.

  • Broad Bioactivity of Pyrimidines: Beyond kinases, pyrimidine derivatives have been shown to interact with a wide array of biological targets, including GPCRs, ion channels, and enzymes.[3][4] A comprehensive safety pharmacology screen is essential to uncover these potential interactions.

  • Unmasking Effects of the Azetidine Moiety: While the azetidine ring is often added to improve pharmacokinetics, its rigid structure can orient the rest of the molecule to fit into unforeseen binding pockets. It is crucial to determine if this conformational constraint introduces new, unintended interactions with off-target proteins.[10]

Comparative Scaffolds for Contextual Analysis

To objectively assess the off-target liabilities, the performance of the 2-(azetidin-3-yl)-4-methylpyrimidine scaffold ( Scaffold A ) should be benchmarked against structurally related alternatives. This comparison helps to attribute specific off-target activities to distinct structural features. For this guide, we will consider:

  • Scaffold B: 2-(Pyrrolidin-3-yl)-4-methylpyrimidine: A direct analogue where the strained four-membered azetidine is replaced with a more flexible five-membered pyrrolidine ring. This helps evaluate the impact of ring strain and conformational rigidity.

  • Scaffold C: 2-(Cyclobutyl)-4-methylpyrimidine: This analogue replaces the basic nitrogen of the azetidine with a carbon atom, allowing for an assessment of the role of the charged nitrogen in off-target interactions.

A Tiered Strategy for Comprehensive Off-Target Profiling

A systematic, tiered approach ensures a cost-effective and scientifically rigorous investigation, moving from broad, high-throughput screens to more focused, mechanistic studies.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Cellular & Phenotypic Impact T1_Kinase Kinome-Wide Profiling (e.g., >300 kinases @ 1µM) Decision1 Hits Identified? T1_Kinase->Decision1 T1_Safety General Safety Panel (e.g., InVEST44, SafetyScreen47) GPCRs, Ion Channels, Transporters T1_Safety->Decision1 T2_IC50 Dose-Response (IC50) Determination For initial hits (>50% inhibition) T2_Functional Orthogonal Functional Assays (e.g., GPCR cAMP/Ca2+ Flux, Cellular Kinase Assays) T2_IC50->T2_Functional Decision2 Confirmed Activity & Undesirable Target? T2_Functional->Decision2 T3_Cyto In Vitro Cytotoxicity Assays (e.g., MTT, MTS in relevant cell lines) T3_Pheno Phenotypic Screening (e.g., BioMAP Diversity Panel) T3_Cyto->T3_Pheno End_Safe Favorable Profile: Proceed to Lead Op T3_Pheno->End_Safe Start Test Compound (Scaffold A, B, C) Start->T1_Kinase Start->T1_Safety Decision1->T2_IC50 Yes Decision1->End_Safe No Decision2->T3_Cyto No / Borderline End_Risk Unfavorable Profile: Deprioritize or Redesign Decision2->End_Risk Yes

Sources

Comparative

Application Guide: Experimental Validation of the Predicted Binding Mode for 2-(Azetidin-3-yl)-4-methylpyrimidine in PDE9 Inhibition

Introduction & Mechanistic Overview Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific enzyme heavily implicated in neurodegenerative disorders such as Alzheimer's disease. By inhibiting PDE9, intracellular cGM...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific enzyme heavily implicated in neurodegenerative disorders such as Alzheimer's disease. By inhibiting PDE9, intracellular cGMP levels are elevated, which activates the cGMP/PKG/CREB signaling cascade to enhance synaptic plasticity.

The compound 2-(Azetidin-3-yl)-4-methylpyrimidine is a highly efficient fragment scaffold utilized in the development of selective PDE9 inhibitors. Computational molecular docking predicts that the pyrimidine ring of this fragment forms critical hydrogen bonds with the invariant Gln453 residue and engages in π−π stacking with Phe456 within the PDE9 active site.

This guide objectively compares orthogonal experimental methodologies—X-ray Crystallography, Surface Plasmon Resonance (SPR) coupled with site-directed mutagenesis, and Isothermal Titration Calorimetry (ITC)—to rigorously validate this predicted binding mode.

PDE9_Pathway Inhibitor 2-(Azetidin-3-yl)- 4-methylpyrimidine PDE9 PDE9 Enzyme Inhibitor->PDE9 Inhibits cGMP cGMP Pool PDE9->cGMP Hydrolyzes (Blocked) PKG Protein Kinase G (PKG) cGMP->PKG Activates CREB CREB Activation PKG->CREB Phosphorylates Synaptic Synaptic Plasticity CREB->Synaptic Gene Expression

Caption: PDE9 inhibition by the pyrimidine scaffold elevates cGMP, activating the PKG/CREB pathway.

Comparison of Experimental Alternatives

To transition a predicted binding mode from a computational hypothesis to a validated fact, researchers must triangulate structural, kinetic, and thermodynamic data. Below is an objective comparison of the primary techniques used for fragment validation.

Table 1: Comparison of Binding Mode Validation Techniques
MethodologyPrimary Data OutputThroughputMaterial RequirementStrengthsLimitations
X-ray Crystallography 3D Atomic CoordinatesLowHigh (mg quantities)Direct visualization of H-bonds and π -stacking.Static snapshot; requires crystallizable protein.
SPR Kinetics (Mutagenesis) kon​ , koff​ , KD​ MediumLow ( μ g quantities)Quantifies the energetic contribution of specific residues.Indirect structural evidence; requires mutant generation.
Isothermal Titration Calorimetry ΔH , ΔS , KD​ , StoichiometryLowHigh (mg quantities)Distinguishes enthalpy (H-bonds) vs. entropy (hydrophobic) binding.Low throughput; highly sensitive to buffer mismatches.

Kinetic Validation via SPR and Site-Directed Mutagenesis

While X-ray crystallography provides a definitive static snapshot, it does not quantify the energetic necessity of specific atomic interactions. To prove that the pyrimidine ring relies on Gln453, we employ SPR combined with a Q453E (Glutamine to Glutamic Acid) mutant.

Causality of Experimental Design: The Q453E mutation introduces a longer side chain and alters the hydrogen-bond donor/acceptor geometry in the active site. If the 2-(Azetidin-3-yl)-4-methylpyrimidine scaffold strictly relies on Gln453 for binding, the Q453E mutant will exhibit a dramatic loss in affinity (increased KD​ )[1].

Mutagenesis_Logic Ligand 2-(Azetidin-3-yl)-4-methylpyrimidine WT Wild-Type PDE9 (Gln453) Ligand->WT Mutant Mutant PDE9 (Q453E) Ligand->Mutant AffinityWT High Affinity (KD ~ nM) WT->AffinityWT AffinityMut Loss of Affinity (KD > µM) Mutant->AffinityMut Conclusion Validation of Gln453 H-Bond Dependency AffinityWT->Conclusion AffinityMut->Conclusion

Caption: Logical workflow utilizing Q453E mutagenesis to validate the Gln453 hydrogen bond dependency.

Table 2: Representative SPR Validation Data
LigandTarget Protein kon​(M−1s−1) koff​(s−1) KD​ Conclusion
2-(Azetidin-3-yl)-4-methylpyrimidineWT PDE9 4.5×104 1.2×10−3 26.6 nMHigh affinity, stable binding.
2-(Azetidin-3-yl)-4-methylpyrimidineQ453E Mutant 1.1×103 5.8×10−2 > 50 µMLoss of essential H-bond interaction.
Protocol: Self-Validating SPR Kinetic Profiling
  • Surface Immobilization: Use a CM5 sensor chip activated with EDC/NHS. Immobilize WT PDE9 on Flow Cell 2 (FC2) and the Q453E mutant on Flow Cell 3 (FC3) via amine coupling to a density of ~3000 RU.

    • Self-Validation Step: Leave Flow Cell 1 (FC1) blank (ethanolamine deactivated) as a reference to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of the pyrimidine fragment (from 10 µM down to 39 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject over all flow cells at 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Analysis: Double-reference the data (subtract FC1, then subtract a 0 µM DMSO blank injection) and fit to a 1:1 Langmuir binding model.

Structural Validation via X-ray Crystallography

High-resolution X-ray crystallography remains the definitive method for observing these interactions, often utilizing IBMX displacement soaking techniques to yield clear electron density maps ()[2].

Causality of Experimental Design (Why Soaking over Co-crystallization?): For low-molecular-weight fragments, co-crystallization often yields low-resolution or twinned crystals due to high ligand conformational flexibility. Soaking pre-formed apo-crystals or displacing a weak binder ensures a consistent crystal lattice, allowing unambiguous electron density mapping of the fragment.

Protocol: Crystal Soaking and Displacement
  • Preparation of PDE9-IBMX Cocrystals: Express the PDE9A2 catalytic domain (residues 181–506) and purify via Ni-NTA and size-exclusion chromatography. Grow crystals using the hanging-drop vapor diffusion method at 4°C (0.1 M HEPES pH 7.5, 20% PEG 3350, 2 mM IBMX).

    • Self-Validation Step: IBMX is a weak, non-selective inhibitor ( IC50​>200μM ). Its presence stabilizes the active site but allows for easy competitive displacement by higher-affinity pyrimidine fragments.

  • Ligand Soaking: Transfer the PDE9-IBMX crystals into a soaking drop containing the reservoir solution supplemented with 5 mM 2-(Azetidin-3-yl)-4-methylpyrimidine and 5% DMSO. Incubate for 24–48 hours.

    • Control: Soak a parallel crystal in 5% DMSO only to ensure the solvent does not degrade the lattice or artificially alter the M-loop conformation.

  • Data Collection: Cryoprotect crystals in 25% glycerol and flash-freeze. Collect diffraction data at 100 K. Generate 2Fo​−Fc​ and Fo​−Fc​ omit maps. The unambiguous electron density at the Gln453 and Phe456 interface confirms the pyrimidine binding pose ()[3].

Workflow_Validation A 1. Computational Docking B 2. Compound Synthesis A->B C 3. SPR Kinetics (WT vs Q453E) B->C D 4. X-ray Crystallography C->D E 5. Binding Mode Validated D->E

Caption: End-to-end experimental workflow for validating the predicted binding mode of the fragment.

References

  • Structural basis for the catalytic mechanism of human phosphodiesterase 9. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Insight into binding of phosphodiesterase-9A selective inhibitors by crystal structures and mutagenesis. Journal of Medicinal Chemistry / PubMed Central (PMC).[Link]

  • Structural Asymmetry of Phosphodiesterase-9, Potential Protonation of a Glutamic Acid, and Role of the Invariant Glutamine. PLOS One.[Link]

Sources

Validation

Structural and Physicochemical Causality: Azetidine vs. Pyrrolidine vs. Piperidine

Comparative Guide: Conformational Rigidity of Azetidine Scaffolds in Modern Drug Discovery Introduction The evolution of medicinal chemistry has increasingly favored molecules with high fraction sp3 (Fsp3) character and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Conformational Rigidity of Azetidine Scaffolds in Modern Drug Discovery

Introduction The evolution of medicinal chemistry has increasingly favored molecules with high fraction sp3 (Fsp3) character and defined three-dimensional geometries. Among saturated nitrogen-containing heterocycles, the four-membered azetidine ring occupies a structural "Goldilocks zone." It bridges the gap between the highly strained, reactive aziridine and the more flexible, lipophilic pyrrolidine and piperidine rings[1]. By imposing conformational rigidity, azetidines reduce the entropic penalty of target binding, often leading to superior pharmacological and pharmacokinetic profiles[2].

This guide provides an objective, data-driven comparison of azetidine against its larger homologues, detailing the causality behind its physicochemical properties and providing a self-validating workflow for experimental evaluation.

The fundamental differences between these heterocycles stem from their ring sizes and the resulting angle strain. In a pyrrolidine (5-membered) or piperidine (6-membered) ring, the bond angles are close to the ideal tetrahedral angle (109.5°), allowing for flexible envelope or stable chair conformations, respectively[3].

Conversely, the azetidine ring is constrained to internal angles of approximately 90°. To accommodate this geometry, the endocyclic C-C and C-N bonds adopt higher p-character. Consequently, the exocyclic bonds—including the nitrogen lone pair—gain higher s-character. This sp2-like hybridization of the lone pair holds the electrons closer to the nucleus, subtly reducing the basicity (pKa) of the amine compared to its larger homologues[4]. This precise electronic modulation affects the molecule's ionization state at physiological pH, directly impacting aqueous solubility and membrane permeability[5].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-Membered)Pyrrolidine (5-Membered)Piperidine (6-Membered)
Ring Strain (kcal/mol) ~25.4~6.0~0.1
Conformational State Quasi-planar / PuckeredFlexible EnvelopeStable Chair / Boat
Typical pKa (Amine Core) ~10.4 - 11.29~11.3~11.22
Lipophilicity (logP) Lowest (Highly Polar)ModerateHighest (Lipophilic)
Metabolic Stability High (Resistant to N-dealkylation)Moderate (Susceptible to α -oxidation)Low to Moderate

Visualizing the Logical Impact: The JAK-STAT Pathway

The strategic value of azetidine's rigidity is perfectly illustrated by FDA-approved drugs like Baricitinib, a Janus kinase (JAK) inhibitor[2]. The azetidine motif in Baricitinib precisely orients the pharmacophore to competitively block the ATP-binding site of JAK1/JAK2, preventing the phosphorylation and dimerization of STAT proteins[1]. A more flexible pyrrolidine analog would incur a higher entropic penalty upon binding, reducing overall thermodynamic affinity.

JAK_STAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase (Target of Baricitinib) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Dimerizes Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates Azetidine Azetidine-based Inhibitor (Conformationally Rigid) Azetidine->JAK Competitively Inhibits

Caption: The JAK-STAT signaling pathway illustrating the intervention point for azetidine-based inhibitors.

Self-Validating Experimental Protocol: Evaluating Conformational Rigidity

To objectively determine the superiority of an azetidine scaffold over a pyrrolidine alternative in a drug discovery program, researchers must employ a self-validating workflow. The following protocol systematically links structural rigidity to pharmacokinetic outcomes[6].

Step 1: Variable-Temperature NMR (VT-NMR) & NOESY Analysis

  • Procedure : Dissolve the azetidine and pyrrolidine analogs in a deuterated solvent (e.g., DMSO-d6). Acquire 1H-NMR, 13C-NMR, and NOESY spectra across a temperature gradient from 25°C to 75°C.

  • Causality & Validation : Thermal energy induces rapid interconversion between the envelope conformations of pyrrolidine, resulting in significant signal broadening and shifting of the α -protons. In contrast, the azetidine ring, restricted to a quasi-planar or shallow puckered state, will exhibit highly stable J-coupling constants regardless of temperature[7]. This step physically validates the restricted internal geometry.

Step 2: In Silico Conformational Entropy Profiling

  • Procedure : Perform Molecular Dynamics (MD) simulations over a 100 ns trajectory to calculate the number of accessible low-energy conformers for both scaffolds.

  • Causality & Validation : This computational step validates the VT-NMR data by quantifying the entropic penalty ( ΔS ). A lower number of accessible conformers for the azetidine compound translates directly to a lower entropic penalty upon target binding, explaining any observed increases in biochemical assay potency[8].

Step 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Procedure : Introduce the compounds to a lipid-infused artificial membrane separating a donor compartment (pH 7.4) and an acceptor compartment (pH 7.4). Incubate for 5 hours and quantify the concentration in both chambers via LC-MS/MS.

  • Causality & Validation : Because the azetidine nitrogen has increased s-character, its basicity is slightly lower than pyrrolidine. This increases the fraction of the neutral, un-ionized species at physiological pH. The PAMPA assay validates whether this subtle electronic effect successfully translates into enhanced passive membrane permeability[4].

Step 4: Human Liver Microsome (HLM) Stability Assay

  • Procedure : Incubate the compounds (1 μ M) with HLMs (0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Take aliquots at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile and analyze parent compound depletion via LC-MS/MS.

  • Causality & Validation : Saturated rings like pyrrolidine are highly susceptible to CYP450-mediated α -carbon oxidation, leading to ring opening or N-dealkylation. The high ring strain and altered C-H bond strengths in azetidine sterically and electronically disfavour this oxidation[1]. This final step validates the scaffold's viability for in vivo efficacy.

Workflow Synthesis 1. Scaffold Synthesis (Azetidine vs Pyrrolidine) NMR 2. VT-NMR Analysis (Measure Ring Pucker) Synthesis->NMR InSilico 3. MD Simulations (Calculate Entropic Penalty) Synthesis->InSilico PAMPA 4. PAMPA Assay (Evaluate Permeability) NMR->PAMPA Validates Rigidity InSilico->PAMPA Validates Entropy Microsome 5. HLM Stability (Assess Ring Cleavage) PAMPA->Microsome Selects Lead Candidates

Caption: Self-validating experimental workflow for evaluating the conformational rigidity of heterocycles.

Conclusion

The transition from a pyrrolidine or piperidine to an azetidine scaffold is not merely a reduction in molecular weight; it is a calculated manipulation of molecular orbital hybridization and conformational entropy. By leveraging the unique rigidity of the four-membered ring, medicinal chemists can optimize binding thermodynamics, fine-tune basicity, and bypass common metabolic liabilities.

References

  • Benchchem. "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." Benchchem. 1

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." NIH/PubMed. 2

  • "Effects of ring contraction on the conformational preferences of α-substituted proline analogs." NIH/PubMed. 6

  • "Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders." PMC/NIH. 8

  • "Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines." Organic Letters - ACS Publications. 5

  • Benchchem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery." Benchchem. 4

  • Benchchem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." Benchchem. 3

  • "Conformational preferences of proline analogues with different ring size." NIH/PubMed. 7

Sources

Safety & Regulatory Compliance

Safety

2-(Azetidin-3-yl)-4-methylpyrimidine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Azetidin-3-yl)-4-methylpyrimidine Executive Summary & Chemical Profiling 2-(Azetidin-3-yl)-4-methylpyrimidine (CAS: 1236861-95-2)[1] is a specialized, nit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Azetidin-3-yl)-4-methylpyrimidine

Executive Summary & Chemical Profiling

2-(Azetidin-3-yl)-4-methylpyrimidine (CAS: 1236861-95-2)[1] is a specialized, nitrogen-rich heterocyclic building block widely utilized in drug discovery, particularly in the synthesis of kinase inhibitors and CNS-active therapeutics. The incorporation of the sp3-rich azetidine ring improves the pharmacokinetic properties of drug candidates. However, the presence of both a secondary aliphatic amine (azetidine) and a heteroaromatic system (pyrimidine) imparts distinct chemical reactivity. These structural features make the compound a moderate-to-strong organic base, dictating strict operational handling and hazardous waste disposal protocols to ensure laboratory safety and environmental compliance.

Risk Assessment & Hazard Causality

To handle this compound safely, personnel must understand the causality behind its hazards:

  • Corrosivity and Basicity: The secondary amine of the azetidine ring is highly basic. When in contact with moisture or skin, it can cause severe irritation or chemical burns. Under[2], highly basic aqueous waste streams generated from this compound may be classified as characteristic corrosive waste (D002) if the pH exceeds 12.5.

  • Reactivity: As an organic base, it reacts exothermically with strong acids and oxidizing agents. It must be stored in a segregated chemical cabinet away from these incompatible classes.

  • Environmental Toxicity: Like many functionalized pyrimidines, this compound poses a risk of acute aquatic toxicity and must never be discharged into the sanitary sewer[3].

Quantitative Data & Disposal Metrics

Standardizing the physical and logistical data of 2-(Azetidin-3-yl)-4-methylpyrimidine ensures accurate Environmental Health and Safety (EHS) profiling.

Property / MetricSpecificationOperational Implication
Chemical Name 2-(Azetidin-3-yl)-4-methylpyrimidineStandardize naming on all waste labels (No abbreviations).
CAS Registry Number 1236861-95-2[1]Required identifier for EHS waste profiling and manifests.
Molecular Formula C8H11N3Indicates high nitrogen content; poses a NOx gas risk during incineration.
Molecular Weight 149.20 g/mol Used for precise molarity calculations during aqueous neutralization.
EPA Waste Code D002 (if aqueous pH ≥ 12.5)[2]Dictates characteristic corrosive waste segregation.
Halogen Content Halogen-FreeMust be segregated from halogenated waste to optimize disposal costs.

Operational Handling & Spill Response Methodologies

Every procedure in the laboratory must be a self-validating system. The following protocols ensure that handling and spill recovery are conducted with verifiable safety margins.

Protocol 1: Solid Spill Recovery and Decontamination

  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the chemical fume hood sash is lowered to an operational height to maintain negative pressure.

  • Neutralize Static: Lightly mist the spilled powder with a 50/50 mixture of water and isopropanol.

    • Causality: Dry sweeping generates hazardous aerosols. Misting breaks the surface tension and neutralizes the static charge of the hygroscopic azetidine ring, preventing the fine powder from becoming airborne and posing an inhalation risk.

  • Absorb and Collect: Use inert polypropylene absorbent pads to wipe up the dampened powder.

    • Causality: Combustible materials like paper towels or sawdust can react with strong organic bases and complicate the downstream incineration process.

  • Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic amines. Validate decontamination by swabbing the area with pH indicator paper (target pH 6-7), followed by a final distilled water rinse.

  • Waste Containment: Place all used pads and contaminated PPE into a 6-mil polyethylene hazardous waste bag, seal it, and place it in the secondary solid waste bin.

Waste Segregation & Disposal Procedures

Proper disposal must comply with the Resource Conservation and Recovery Act (RCRA) guidelines[2]. The ultimate disposal method for this compound is high-temperature commercial incineration (>1000°C) to ensure the complete thermal destruction of the nitrogenous rings, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.

Protocol 2: Liquid Waste Segregation and Profiling

  • Determine the Matrix: Assess the solvent used to dissolve the 2-(Azetidin-3-yl)-4-methylpyrimidine.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy for liquid waste collection.

    • Causality: The azetidine secondary amine is nucleophilic and basic. Prolonged exposure can induce base-catalyzed hydrolysis in polyethylene terephthalate (PET) or polycarbonate containers, leading to structural failure, embrittlement, and leaks over time. HDPE provides superior chemical resistance.

  • Segregation: Pour the solution into the "Non-Halogenated Organic Waste" stream.

    • Causality: Halogenated waste requires incineration at higher temperatures with specialized alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) gas. Introducing non-halogenated amine waste into a halogenated stream unnecessarily inflates disposal costs and complicates the thermal destruction profile.

  • Labeling & Transfer: Affix a RCRA-compliant hazardous waste label. Explicitly list "2-(Azetidin-3-yl)-4-methylpyrimidine" and the exact solvent composition (e.g., "DMSO 95%, Methanol 5%"). Seal the container with a vented cap if gas generation is suspected, and transfer it to your institution's EHS department.

Waste Segregation Logic

The following diagram illustrates the validated decision tree for routing 2-(Azetidin-3-yl)-4-methylpyrimidine waste to the appropriate disposal stream.

WasteSegregation Start 2-(Azetidin-3-yl)-4-methylpyrimidine Waste Generation State What is the Physical State? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid Liquid SolidStream Solid Hazardous Waste Stream Solid->SolidStream Solvent Solvent Matrix? Liquid->Solvent NonHalo Non-Halogenated Organic Waste Stream Solvent->NonHalo Non-Halogenated Halo Halogenated Organic Waste Stream Solvent->Halo Halogenated Incineration High-Temperature Incineration (Thermal Destruction of NOx) NonHalo->Incineration Halo->Incineration SolidStream->Incineration

Workflow for the segregation and disposal of 2-(Azetidin-3-yl)-4-methylpyrimidine waste streams.

References

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). URL:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. URL:[Link]

Sources

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